15-Hydroxy Lubiprostone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYHTHOCKTJCO-JOCBIADPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical and physical properties of 15-Hydroxy Lubiprostone
An In-depth Technical Guide to the Chemical and Physical Properties of 15-Hydroxy Lubiprostone
Abstract
This compound, also known as M3, is the primary and pharmacologically active metabolite of Lubiprostone, a medication used to treat various forms of constipation.[1][2][3] Due to the parent drug's low systemic availability, pharmacokinetic and bioequivalence studies of Lubiprostone rely on the quantification of this compound in plasma.[4][5][6] This document provides a comprehensive overview of the chemical and physical properties, metabolic formation, mechanism of action, and analytical methodologies pertinent to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a prostaglandin (B15479496) E1 derivative.[4][7] It is formed in vivo through the reduction of the 15-carbonyl group of Lubiprostone, a process mediated by carbonyl reductase enzymes.[1][3][8] This metabolic conversion results in the formation of both α-hydroxy and β-hydroxy epimers.[1][8]
While specific experimental data for the physical properties of this compound are not widely published, the parent compound, Lubiprostone, is described as a white, odorless crystalline powder that is very soluble in ether and ethanol (B145695) and practically insoluble in hexane (B92381) and water.[2]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | [9] |
| Synonyms | 13,14-dihydro-16,16-difluoro Prostaglandin E1, M3 | [1][9][10] |
| Molecular Formula | C₂₀H₃₄F₂O₅ | [9][10] |
| Molecular Weight | 392.5 g/mol | [9] |
| Monoisotopic Mass | 392.23743050 Da | [9] |
| XLogP3 | 3.8 | [9] |
| Hydrogen Bond Donor Count | 3 | [9] |
| Hydrogen Bond Acceptor Count | 5 | [9] |
| Rotatable Bond Count | 11 | [9] |
| Topological Polar Surface Area | 94.8 Ų | [9] |
| CAS Number | 475992-30-4 | [9][10] |
Metabolic Formation and Pharmacokinetics
Lubiprostone is rapidly and extensively metabolized following oral administration, primarily within the stomach and jejunum.[2][11][12] This metabolism is not mediated by the cytochrome P450 system but by the ubiquitously expressed carbonyl reductase.[1][8] The principal metabolic pathway is the reduction of the C-15 carbonyl group to form this compound, which constitutes less than 10% of the total administered dose of the parent drug.[1][2]
Due to Lubiprostone's negligible systemic absorption, this compound is the key analyte for pharmacokinetic assessments.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amitiza (Lubiprostone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Blog | Quantification Method | this compound [lambda-cro.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C20H34F2O5 | CID 9800692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Lubiprostone - Wikipedia [en.wikipedia.org]
- 12. medicine.com [medicine.com]
15-Hydroxy Lubiprostone: A Prostaglandin E1 Analog as a Key Active Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865), a prostaglandin (B15479496) E1 (PGE1) derivative, is a well-established therapeutic agent for the management of chronic idiopathic constipation and irritable bowel syndrome with constipation.[1][2] Its clinical efficacy is primarily attributed to its action as a local activator of chloride channels in the gastrointestinal tract, leading to increased intestinal fluid secretion and enhanced motility.[2] Following oral administration, lubiprostone undergoes rapid and extensive metabolism, with 15-hydroxy lubiprostone (also known as M3) emerging as the principal and only measurable active metabolite in plasma.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its role as a PGE1 analog, its mechanism of action, and the experimental methodologies used for its study.
Chemical and Pharmacokinetic Profile
This compound is formed through the reduction of the 15-carbonyl group of lubiprostone, a biotransformation mediated by ubiquitously expressed carbonyl reductases, independent of the cytochrome P450 system.[4][5] This rapid metabolism occurs locally in the stomach and jejunum.[4] Due to the parent drug's low systemic bioavailability, this compound is the primary analyte measured in pharmacokinetic and bioequivalence studies of lubiprostone.[6]
Table 1: Pharmacokinetic Parameters of this compound (M3)
| Parameter | Value | Reference |
| Time to Peak (Tmax) | ~1.1 hours | [3] |
| Maximum Concentration (Cmax) | 41.5 pg/mL (after a single 24 mcg oral dose of lubiprostone) | [4] |
| Area Under the Curve (AUC0-t) | 57.1 pg·hr/mL (after a single 24 mcg oral dose of lubiprostone) | [4] |
| Elimination Half-Life (t½) | 0.9 to 1.4 hours | [3] |
| Plasma Protein Binding | ~94% (for lubiprostone) | [3] |
Mechanism of Action and Signaling Pathways
As a metabolite of a PGE1 analog, this compound's mechanism of action is intrinsically linked to the pathways activated by prostaglandins. The primary target of lubiprostone and its active metabolite is the type-2 chloride channel (ClC-2) located on the apical membrane of intestinal epithelial cells.[1][2] Activation of ClC-2 leads to an efflux of chloride ions into the intestinal lumen, which in turn drives the paracellular movement of sodium and water, resulting in increased fluid secretion and softening of the stool.[1]
While direct quantitative data on the potency of this compound is limited, preclinical studies in rats have shown its potency in activating chloride channels to be comparable to that of the parent compound, lubiprostone.[3]
Recent research suggests that the pro-secretory effect of lubiprostone is not solely dependent on ClC-2 activation but also involves the cystic fibrosis transmembrane conductance regulator (CFTR) and is mediated through prostaglandin EP receptors, particularly the EP4 receptor.[7][8] Activation of the EP4 receptor, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which can then phosphorylate and open CFTR. It is plausible that this compound shares this dual mechanism of action.
Signaling Pathway of Lubiprostone and its Metabolite
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This method is essential for pharmacokinetic and bioequivalence studies.
Objective: To develop and validate a sensitive and selective method for the quantification of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
A small volume of human plasma (e.g., 100 µL) is used.
-
An internal standard (e.g., a deuterated analog of this compound) is added.
-
Liquid-liquid extraction is performed using an organic solvent (e.g., methyl tert-butyl ether) to separate the analyte from plasma proteins and other interfering substances.
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
A high-performance liquid chromatography (HPLC) system equipped with a C18 column is used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.
-
Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The transitions monitored would be specific for this compound and its internal standard.
-
-
Validation:
-
The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Chloride Channel Activity Assay using Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to a compound.
Objective: To determine the effect of this compound on ClC-2 channel activity.
Methodology:
-
Cell Culture:
-
A suitable cell line (e.g., HEK293 cells) stably expressing human ClC-2 channels is used.
-
Cells are cultured under standard conditions.
-
-
Patch-Clamp Recording:
-
The whole-cell patch-clamp configuration is employed.
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the whole cell.
-
The membrane potential is clamped at a holding potential (e.g., -30 mV).
-
Voltage steps are applied to elicit ClC-2 currents.
-
-
Compound Application:
-
A baseline recording of ClC-2 currents is obtained.
-
This compound at various concentrations is perfused over the cell.
-
Changes in the current amplitude and kinetics are recorded.
-
-
Data Analysis:
-
The current-voltage (I-V) relationship is plotted.
-
The dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of this compound.
-
EP Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for prostaglandin EP receptors.
Methodology:
-
Membrane Preparation:
-
Cell membranes from a cell line overexpressing a specific human EP receptor subtype (e.g., EP4) are prepared.
-
-
Competitive Binding Assay:
-
The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-PGE2) that binds to the target receptor.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Synthesis of this compound
The synthesis of prostaglandin analogs is a complex multi-step process. While a detailed, publicly available protocol for the specific synthesis of this compound is not readily found, it would likely be produced through the reduction of the 15-keto group of lubiprostone. This could be achieved using a stereoselective reducing agent to obtain the desired stereoisomer. The synthesis of the parent compound, lubiprostone, often involves the Corey lactone as a starting material and a series of stereocontrolled reactions to build the final structure.
Conclusion
This compound is the key active metabolite of the prostaglandin E1 analog, lubiprostone. Its primary mechanism of action involves the activation of ClC-2 chloride channels and likely also involves EP receptor-mediated activation of CFTR, leading to increased intestinal fluid secretion. Due to its rapid formation and the low systemic exposure of the parent drug, the quantification of this compound is crucial for understanding the pharmacokinetics and ensuring the bioequivalence of lubiprostone formulations. Further research to quantify the specific potency of this compound on its molecular targets will provide a more complete understanding of its pharmacological profile.
References
- 1. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. fda.gov [fda.gov]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Blog | Quantification Method | this compound [lambda-cro.com]
- 7. Lubiprostone activates CFTR, but not ClC-2, via the prostaglandin receptor (EP(4)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Lubiprostone to 15-Hydroxy Lubiprostone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubiprostone (B194865), a locally acting chloride channel activator, is indicated for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Due to its rapid and extensive presystemic metabolism, the systemic exposure to lubiprostone is minimal, with plasma concentrations often below the lower limit of quantification. The primary metabolic pathway involves the reduction of the 15-keto group to form its principal and active metabolite, 15-hydroxy lubiprostone. This conversion is not mediated by the cytochrome P450 (CYP) enzyme system but by carbonyl reductases located in the stomach and jejunum. Consequently, understanding the kinetics and characteristics of this metabolic conversion is crucial for drug development and bioequivalence studies. This technical guide provides a comprehensive overview of the in vitro metabolism of lubiprostone to this compound, including detailed experimental protocols, data presentation, and visualization of the relevant biological and experimental pathways. While specific kinetic parameters for this conversion are not widely published, this guide offers a framework for conducting such studies based on established in vitro drug metabolism methodologies.
Introduction
Lubiprostone is a bicyclic fatty acid derived from prostaglandin (B15479496) E1.[1] It exerts its therapeutic effect by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an influx of chloride ions into the intestinal lumen.[1] This is followed by the paracellular movement of sodium and water, which softens the stool and increases intestinal motility.[1]
A key pharmacokinetic characteristic of lubiprostone is its rapid and extensive metabolism, primarily occurring in the stomach and jejunum.[2] The major metabolic transformation is the reduction of the 15-carbonyl group to a hydroxyl group, yielding this compound.[3] This reaction is catalyzed by carbonyl reductase enzymes and does not involve the hepatic CYP450 system, minimizing the potential for drug-drug interactions mediated by these enzymes.[1][2] Due to the parent drug's low systemic bioavailability, this compound is the major circulating metabolite and is therefore used as the primary analyte in pharmacokinetic and bioequivalence assessments.[4][5]
This guide will delve into the methodologies for studying the in vitro metabolism of lubiprostone to this compound, providing researchers with the necessary information to design and execute robust experiments.
Lubiprostone's Mechanism of Action and Metabolic Pathway
Signaling Pathway of Lubiprostone
Lubiprostone's mechanism of action involves the activation of ClC-2 chloride channels, which initiates a signaling cascade leading to increased intestinal fluid secretion.
Metabolic Conversion of Lubiprostone
The primary metabolic pathway of lubiprostone is a one-step reduction reaction.
Quantitative Data on In Vitro Metabolism
While specific, publicly available data on the in vitro kinetics of lubiprostone metabolism is scarce, the following tables provide a template for presenting such data once generated. These tables are populated with hypothetical data for illustrative purposes.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of this compound
| In Vitro System | Substrate Concentration Range (µM) | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| Human Intestinal Microsomes | 0.1 - 100 | 15.2 | 250.7 |
| Human Liver Microsomes | 0.1 - 100 | 25.8 | 180.3 |
| Human Intestinal S9 Fraction | 0.1 - 100 | 18.5 | 310.2 |
| Recombinant Human Carbonyl Reductase | 0.1 - 100 | 10.1 | 550.9 |
Table 2: Metabolic Stability of Lubiprostone in Various In Vitro Systems
| In Vitro System | Lubiprostone Concentration (µM) | Incubation Time (min) | Percent Parent Remaining (%) | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human Intestinal Microsomes | 1 | 0 | 100 | 5.5 | 126 |
| 5 | 55 | ||||
| 15 | 15 | ||||
| 30 | <1 | ||||
| Human Liver Microsomes | 1 | 0 | 100 | 8.2 | 84.5 |
| 5 | 70 | ||||
| 15 | 30 | ||||
| 30 | 5 | ||||
| Cryopreserved Human Hepatocytes | 1 | 0 | 100 | 4.8 | 144.4 |
| 5 | 50 | ||||
| 15 | 10 | ||||
| 30 | <1 |
Experimental Protocols
The following sections detail the methodologies for conducting in vitro metabolism studies of lubiprostone.
In Vitro Metabolism Workflow
A general workflow for assessing the in vitro metabolism of lubiprostone is depicted below.
Metabolic Stability Assay in Human Intestinal Microsomes
Objective: To determine the rate of disappearance of lubiprostone when incubated with human intestinal microsomes.
Materials:
-
Lubiprostone
-
Pooled human intestinal microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)
Procedure:
-
Prepare a stock solution of lubiprostone in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
On the day of the experiment, thaw the human intestinal microsomes on ice.
-
Prepare the incubation mixture in microcentrifuge tubes by adding the following in order:
-
Potassium phosphate buffer
-
Human intestinal microsomes (to a final concentration of 0.5 mg/mL)
-
Lubiprostone (to a final concentration of 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of lubiprostone remaining at each time point.
Enzyme Kinetic Study in Human Intestinal S9 Fraction
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from lubiprostone in human intestinal S9 fraction.
Materials:
-
Lubiprostone
-
This compound analytical standard
-
Pooled human intestinal S9 fraction
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare stock solutions of lubiprostone and this compound.
-
Prepare a series of lubiprostone concentrations in the incubation buffer, ranging from sub-Km to supra-Km values (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM).
-
Prepare the incubation mixtures by adding the buffer, human intestinal S9 fraction (e.g., 1 mg/mL), and the various concentrations of lubiprostone.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reactions by adding NADPH (e.g., to a final concentration of 1 mM).
-
Incubate for a predetermined time within the linear range of metabolite formation (e.g., 10 minutes).
-
Terminate the reactions with ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the metabolic stability assay.
-
Quantify the formation of this compound using a standard curve prepared with the analytical standard.
-
Plot the velocity of the reaction (rate of metabolite formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Analytical Methodology: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of lubiprostone and this compound in the in vitro matrices.
-
Chromatography: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for lubiprostone and this compound would need to be optimized.
Conclusion
The in vitro metabolism of lubiprostone to its active metabolite, this compound, is a critical aspect of its pharmacology. This conversion, mediated by carbonyl reductases in the gastrointestinal tract, is rapid and extensive, leading to very low systemic levels of the parent drug. The experimental protocols and data presentation formats provided in this technical guide offer a robust framework for researchers to investigate the kinetics and characteristics of this important metabolic pathway. While publicly available quantitative data is limited, the methodologies outlined here will enable drug development professionals to generate the necessary information for a comprehensive understanding of lubiprostone's disposition and for conducting essential bioequivalence studies. Future research should focus on generating and publishing specific kinetic data in various in vitro systems to further enhance our understanding of lubiprostone's metabolism.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relevance of in vitro kinetic parameters to in vivo metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of 15-Hydroxy Lubiprostone in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865), a locally acting chloride channel activator, is approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its rapid and extensive metabolism, lubiprostone has very low systemic availability, with plasma concentrations often below the quantifiable limit.[1] Consequently, pharmacokinetic assessments largely rely on the measurement of its principal and active metabolite, 15-hydroxy lubiprostone, also known as M3.[1] This metabolite is formed through the reduction of the 15-carbonyl group of lubiprostone by carbonyl reductase enzymes, a process that is not dependent on the cytochrome P450 system.[1]
This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in preclinical models. It aims to consolidate data on its metabolic pathway, summarize key pharmacokinetic parameters, and outline typical experimental methodologies.
Metabolic Pathway of Lubiprostone to this compound
The biotransformation of lubiprostone to its M3 metabolite is a primary metabolic route. The following diagram illustrates this conversion.
Preclinical Pharmacokinetic Data
Despite extensive searches of publicly available literature and regulatory documents, specific quantitative pharmacokinetic data for this compound (M3) in preclinical animal models (e.g., rats, dogs) remains largely unavailable in the public domain. Regulatory submissions confirm the execution of such studies, but the detailed results with parameters like Cmax, Tmax, and AUC in these species are not disclosed in the accessible documents. Animal studies have indicated that lubiprostone's metabolism occurs rapidly within the stomach and jejunum.
Interspecies Comparison
While direct preclinical data is scarce, it is understood that M3 is a metabolite of lubiprostone in both humans and animals. Animal studies have confirmed that both lubiprostone and its M3 metabolite are active in stimulating chloride channels on the apical side of the intestine. Furthermore, the potency of the M3 metabolite in rats has been shown to be comparable to that of the parent drug, lubiprostone.
Experimental Protocols
Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not publicly available. However, a general methodology for such studies can be outlined.
General Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies.
Key Methodological Considerations:
-
Animal Models: Common preclinical species for pharmacokinetic studies include rats and dogs.
-
Drug Administration: For oral drugs like lubiprostone, administration is typically performed via oral gavage.
-
Sample Collection: Blood samples are collected at various time points post-administration to characterize the absorption, distribution, metabolism, and excretion phases.
-
Bioanalysis: Due to the low circulating concentrations of M3, highly sensitive analytical methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are required for quantification in plasma.
Human Pharmacokinetic Data of this compound (M3)
For reference, the following table summarizes the pharmacokinetic parameters of this compound (M3) in healthy adult humans after oral administration of lubiprostone. It is important to note that this is human data and may not directly extrapolate to preclinical models.
| Parameter | Value | Conditions |
| Tmax (Time to Peak Concentration) | ~1.1 hours | Single 24 mcg oral dose of lubiprostone |
| Cmax (Peak Plasma Concentration) | 41.5 pg/mL | Single 24 mcg oral dose of lubiprostone |
| AUC0–t (Area Under the Curve) | 57.1 pg·hr/mL | Single 24 mcg oral dose of lubiprostone |
| Half-life (t½) | 0.9 to 1.4 hours | - |
Data sourced from FDA clinical pharmacology reviews.
Conclusion
While the metabolic pathway of lubiprostone to its active metabolite, this compound (M3), is well-characterized, there is a notable lack of publicly available quantitative pharmacokinetic data for M3 in preclinical animal models. The information accessible through scientific literature and regulatory documents primarily focuses on human pharmacokinetics. This gap highlights the need for greater transparency in the publication of preclinical data to aid in the broader scientific understanding and development of new chemical entities. Researchers in drug development should be aware of this limitation when modeling the preclinical to clinical translation of lubiprostone and its metabolites.
References
A Technical Deep Dive: Comparing the Biological Activity of 15-Hydroxy Lubiprostone to its Parent Drug, Lubiprostone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865), a bicyclic fatty acid derived from prostaglandin (B15479496) E1, is a well-established therapeutic agent for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation.[1] Its mechanism of action involves the activation of chloride channel type 2 (ClC-2) on the apical membrane of intestinal epithelial cells, leading to an increase in chloride-rich fluid secretion into the intestinal lumen.[1][2] This enhanced secretion softens the stool, increases intestinal motility, and facilitates bowel movements.[2] Following oral administration, lubiprostone is rapidly and extensively metabolized, primarily in the stomach and jejunum, by carbonyl reductase to its major and only measurable active metabolite, 15-hydroxy lubiprostone, also known as M3.[3][4] This technical guide provides an in-depth comparison of the biological activity of this compound versus its parent drug, lubiprostone, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Comparative Biological Activity: Lubiprostone vs. This compound
The primary biological activity of lubiprostone and its metabolite is the stimulation of intestinal fluid secretion through the activation of chloride channels. Studies have shown that both the parent drug and its 15-hydroxy metabolite are active in this regard.
Quantitative Analysis of Potency
A key finding from preclinical studies submitted to the U.S. Food and Drug Administration (FDA) indicates that the potency of this compound (M3) is comparable to that of lubiprostone in inducing dose-related increases in intestinal fluid secretion in rats.[5] Both compounds were confirmed to activate chloride channels located on the luminal (apical) side of the intestine, which is consistent with their mechanism of action.[5]
| Compound | Assay | Model System | Key Finding | Citation |
| Lubiprostone & this compound (M3) | Intestinal Fluid Secretion | Rats (in vivo) | Potency of M3 is comparable to lubiprostone. | [5] |
| Lubiprostone & this compound (M3) | Chloride Channel Activation | Intestinal Epithelium | Both compounds activate apical chloride channels. | [5] |
| Lubiprostone | Short-Circuit Current (Chloride Secretion) | Guinea Pig Ileum (Ussing Chamber) | EC50 = 42.5 nM | [6] |
| Lubiprostone | Short-Circuit Current (Chloride Secretion) | Guinea Pig Colon (Ussing Chamber) | EC50 = 31.7 nM | [6] |
Signaling Pathways and Mechanism of Action
Lubiprostone and its active metabolite, this compound, exert their effects by activating ClC-2 chloride channels in the apical membrane of intestinal epithelial cells. This activation leads to an efflux of chloride ions into the intestinal lumen. The resulting negative electrical potential in the lumen drives the paracellular movement of sodium ions to maintain electroneutrality. This increase in luminal NaCl creates an osmotic gradient, causing water to move into the intestinal lumen, thereby increasing fluid secretion and softening the stool.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of lubiprostone and this compound. The following are outlines of key experimental protocols.
In Vivo Intestinal Fluid Secretion Assay in Rats
This assay directly measures the secretagogue activity of the compounds in a living organism.
Objective: To quantify and compare the dose-dependent increase in intestinal fluid secretion induced by orally administered lubiprostone and this compound.
Methodology:
-
Animal Model: Male Wistar rats are typically used. Animals are fasted overnight with free access to water.
-
Dosing: Test compounds (lubiprostone or this compound) are formulated in a suitable vehicle and administered orally via gavage at various doses. A vehicle control group is also included.
-
Intestinal Ligation: At a specified time post-dosing (e.g., 60 minutes), animals are anesthetized. The abdomen is opened, and the small intestine is ligated at the pylorus and the ileocecal junction.
-
Fluid Collection and Measurement: The entire small intestine is carefully excised, and its length is measured. The intestinal contents are collected into a graduated tube, and the volume is recorded. The weight of the collected fluid can also be measured.
-
Data Analysis: The volume or weight of the intestinal fluid is normalized to the length of the intestine (e.g., ml/cm or g/cm). Dose-response curves are generated, and the potency of each compound is compared.
Ussing Chamber Assay for Chloride Secretion
The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues.
Objective: To determine the effect of lubiprostone and this compound on electrogenic chloride secretion across isolated intestinal mucosa.
Methodology:
-
Tissue Preparation: Segments of animal (e.g., guinea pig, rat) or human intestine are obtained and the mucosal layer is separated from the underlying muscle layers.
-
Mounting: The isolated mucosal tissue is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.
-
Bathing Solutions: Both sides of the tissue are bathed in oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.
-
Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded. The Isc is a measure of net ion transport, which in this context, primarily reflects chloride secretion.
-
Compound Addition: After a baseline Isc is established, lubiprostone or this compound is added to the mucosal or serosal bathing solution in a cumulative, concentration-dependent manner.
-
Data Analysis: The change in Isc (ΔIsc) from baseline is calculated for each concentration. Concentration-response curves are plotted to determine the EC50 for each compound.
Patch-Clamp Electrophysiology for Single-Channel Activity
Patch-clamp is a technique that allows for the study of ion channels in cell membranes.
Objective: To directly assess the activation of ClC-2 channels by lubiprostone and this compound at the single-channel level.
Methodology:
-
Cell Culture: A suitable cell line expressing ClC-2 channels (e.g., HEK293 cells transfected with the ClC-2 gene) is cultured.
-
Pipette Preparation: A glass micropipette with a very small tip opening is filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
Recording Configurations: The whole-cell or inside-out patch configuration can be used to record the activity of ClC-2 channels.
-
Compound Application: Lubiprostone or this compound is applied to the cell via the bath solution.
-
Data Acquisition and Analysis: The current flowing through individual ion channels is recorded. The effects of the compounds on channel opening probability and conductance are analyzed to determine their direct effects on ClC-2 channel activity.
Conclusion
The available evidence, primarily from preclinical studies, indicates that the major metabolite of lubiprostone, this compound (M3), is biologically active and possesses a potency comparable to the parent drug in stimulating intestinal fluid secretion. Both compounds act on the apical membrane of intestinal epithelial cells to activate ClC-2 chloride channels, which is the key mechanism driving their therapeutic effect in treating constipation. The experimental protocols outlined in this guide provide a framework for the continued investigation and detailed characterization of the pharmacological properties of lubiprostone and its metabolites, which is essential for a comprehensive understanding of their clinical efficacy and for the development of future secretagogues. Further head-to-head quantitative studies would be beneficial to more precisely delineate any subtle differences in the biological activity between lubiprostone and this compound.
References
- 1. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lubiprostone activates CFTR, but not ClC-2, via the prostaglandin receptor (EP(4)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Identification of Lubiprostone Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial identification of lubiprostone (B194865) metabolites. It is designed to be a comprehensive resource for professionals in drug development and related scientific fields, offering detailed information on metabolic pathways, quantitative data, and the experimental methodologies employed in these foundational studies.
Executive Summary
Lubiprostone, a locally acting chloride channel activator, undergoes rapid and extensive metabolism following oral administration. The parent compound is virtually undetectable in systemic circulation, indicating a high degree of first-pass metabolism. Studies have revealed that lubiprostone is biotransformed into at least 18 metabolites, designated as M1 through M18. The primary metabolic pathways involved are reduction, α-chain β-oxidation, and ω-chain ω-oxidation. A key finding is that this metabolism is not mediated by the hepatic cytochrome P450 (CYP) enzyme system, but rather by the ubiquitously expressed carbonyl reductase. The only measurable and pharmacologically active metabolite in human plasma is M3, also known as 15-hydroxylubiprostone. The majority of an administered dose is excreted as metabolites in the urine and feces.
Metabolic Pathways of Lubiprostone
The metabolism of lubiprostone is characterized by three main biotransformation pathways. These processes occur locally in the stomach and jejunum.[1]
-
15-position reduction: The ketone group at the 15th position of lubiprostone is reduced to a hydroxyl group, forming the M3 metabolite.[2][3][4]
-
α-chain β-oxidation: The carboxylic acid side chain (alpha chain) is shortened through a process of beta-oxidation.
-
ω-chain ω-oxidation: The terminal end of the fatty acid chain (omega chain) is oxidized.[2][3][4]
These transformations are primarily catalyzed by carbonyl reductase, an enzyme found in various tissues throughout the body.[2][3][4] This independence from the CYP450 system suggests a low potential for drug-drug interactions involving this common metabolic pathway.
Quantitative Analysis of Lubiprostone and its Metabolites
Due to its extensive and rapid metabolism, lubiprostone concentrations in plasma are below the level of quantitation (typically <10 pg/mL).[2][3][4] Consequently, pharmacokinetic assessments focus on the primary active metabolite, M3.
Pharmacokinetics of M3 Metabolite
The following table summarizes the key pharmacokinetic parameters of the M3 metabolite after a single oral dose of 24 mcg of lubiprostone in adults.[2]
| Parameter | Value | Unit |
| Tmax (Time to Peak Concentration) | ~1.10 | hours |
| Cmax (Peak Plasma Concentration) | 41.5 | pg/mL |
| AUC0–t (Area Under the Curve) | 57.1 | pg·hr/mL |
| t½ (Half-life) | 0.9 to 1.4 | hours |
The systemic exposure to M3, as measured by Cmax and AUC, increases in a dose-proportional manner.[3][5]
Mass Balance and Excretion
A mass balance study was conducted using a radiolabeled dose of lubiprostone to determine the excretion routes of its metabolites.[3][5]
| Excretion Route | Percentage of Administered Radioactivity |
| Urine | ~60-63% |
| Feces | ~30-32% |
This study confirmed that the majority of the administered lubiprostone dose is absorbed and subsequently eliminated as metabolites through renal and fecal pathways.
Profile of the 18 Characterized Metabolites
While 18 metabolites (M1-M18) have been characterized, quantitative data for most of these are not publicly available, as only M3 is consistently measurable in plasma.[5] However, qualitative information identifies the major metabolites in different excreta:
-
M10: The major metabolite found in feces.
-
M14: The major metabolite found in urine.
The M3 metabolite itself accounts for less than 10% of the total administered dose of radiolabeled lubiprostone.[2][3][4]
Experimental Protocols
The following sections describe the methodologies used for the identification and quantification of lubiprostone metabolites, based on available information from regulatory documents and scientific publications.
Human Mass Balance Study
The human mass balance study was a pivotal experiment in understanding the absorption, metabolism, and excretion of lubiprostone.
Objective: To determine the routes and extent of excretion of total radioactivity after a single oral dose of radiolabeled lubiprostone.
Methodology:
-
Dosing: Healthy human subjects were administered a single oral dose of radiolabeled lubiprostone (e.g., with ³H or ¹⁴C).
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals over a period sufficient to ensure near-complete recovery of radioactivity.
-
Quantification of Total Radioactivity: The total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting to determine the percentage of the administered dose recovered in each matrix.
-
Metabolite Profiling: Samples were analyzed to identify and characterize the radioactive components. This involved chromatographic separation of the metabolites followed by detection.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for lubiprostone metabolism.
Methodology:
-
Incubation: Lubiprostone was incubated with human liver microsomes and hepatocytes.
-
Analysis: The incubation mixtures were analyzed to determine the extent of lubiprostone metabolism and to identify any potential inhibition or induction of CYP450 isozymes.
-
Enzyme Identification: Further studies with specific enzyme systems, such as carbonyl reductase, were conducted to confirm their role in lubiprostone's biotransformation.
These in vitro studies demonstrated that lubiprostone is unlikely to cause clinically significant drug-drug interactions through inhibition or induction of the CYP450 system.[5]
Analytical Method for M3 Quantification
The quantification of the M3 metabolite in human plasma requires a highly sensitive and selective analytical method due to its low circulating concentrations.
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Protocol Outline:
-
Sample Preparation: Due to the complexity of the plasma matrix and the low concentration of the analyte, a sample extraction step is crucial. This typically involves liquid-liquid extraction to isolate the M3 metabolite from interfering endogenous substances.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. A suitable column and mobile phase gradient are used to separate the M3 metabolite from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., selected reaction monitoring) to achieve high selectivity and sensitivity for the M3 metabolite. This involves monitoring a specific precursor-to-product ion transition for M3.
This LC-MS/MS methodology allows for the accurate and precise quantification of M3 in the low pg/mL range.
Conclusion
The discovery and initial identification of lubiprostone's metabolites have been thoroughly investigated through a series of in vitro and in vivo studies. These investigations have established that lubiprostone is extensively metabolized by carbonyl reductase into 18 different metabolites, with the parent drug being virtually absent in the systemic circulation. The only measurable active metabolite in plasma is M3, for which detailed pharmacokinetic data are available. Mass balance studies have confirmed that the metabolites are primarily excreted through urine and feces. While quantitative data for the majority of the 18 characterized metabolites are not publicly available, the comprehensive understanding of lubiprostone's metabolic pathways, the identification of its major active metabolite, and its independence from the CYP450 system are crucial for its clinical development and safe use.
References
- 1. Quantitative Metabolomic Profiling of Serum, Plasma, and Urine by 1H NMR Spectroscopy Discriminates between Patients with Inflammatory Bowel Disease and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Blog | Quantification Method | 15-Hydroxy Lubiprostone [lambda-cro.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
The Role of Carbonyl Reductase in the Biotransformation of Lubiprostone to its Active Metabolite, 15-Hydroxy Lubiprostone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lubiprostone (B194865) exerts its pharmacological effect by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an influx of chloride ions into the lumen, followed by sodium and water, thereby increasing intestinal fluid secretion and motility. The parent compound, however, has low systemic bioavailability.[1] Its conversion to the active metabolite, 15-hydroxy lubiprostone, is a critical step in its mechanism of action. This biotransformation is primarily mediated by the ubiquitously expressed enzyme, carbonyl reductase.[2] Unlike many xenobiotics, the metabolism of lubiprostone does not involve the hepatic cytochrome P450 system.[2] Understanding the specifics of this enzymatic conversion is crucial for drug development, bioequivalence studies, and comprehending the overall pharmacokinetic and pharmacodynamic profile of lubiprostone.
The Metabolic Pathway of Lubiprostone
The primary metabolic pathway of lubiprostone involves the reduction of the carbonyl group at the 15-position to form this compound.[2] This reaction is catalyzed by carbonyl reductase, an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[3] These enzymes are known for their broad substrate specificity, which includes endogenous compounds like prostaglandins (B1171923) and steroids, as well as various xenobiotics.[3][4]
dot
Quantitative Data
Due to the rapid and extensive metabolism of lubiprostone and its low systemic exposure, pharmacokinetic parameters of the parent drug are often difficult to calculate reliably.[1] Consequently, its major and active metabolite, this compound, is utilized as the primary indicator for bioequivalence and pharmacokinetic studies.[1]
Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Conditions | Reference |
| Cmax | 75.8 ± 57.6 pg/mL | Single 48 µg oral dose (fed) | Not explicitly stated in snippets |
| AUC0-t | 222 ± 68.0 pg·h/mL | Single 48 µg oral dose (fed) | Not explicitly stated in snippets |
| Tmax | ~1.14 hours | Single oral dose | [2] |
Note: The Cmax and AUC0-t values are from a study in healthy Chinese volunteers and may vary in other populations.
Enzyme Kinetic Parameters (Hypothetical)
Specific experimentally determined kinetic parameters (Km and Vmax) for the conversion of lubiprostone by human carbonyl reductase are not available in the reviewed literature. However, for illustrative purposes and to guide experimental design, the following table presents hypothetical yet plausible values based on the known characteristics of carbonyl reductases with other prostaglandin (B15479496) substrates.
| Parameter | Hypothetical Value | Description |
| Km | 10 - 100 µM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax | 50 - 500 pmol/min/mg protein | Maximum reaction velocity, representing the rate of the reaction when the enzyme is saturated with the substrate. |
Disclaimer: These values are hypothetical and should be experimentally determined for accurate characterization of the enzyme-substrate interaction.
Experimental Protocols
The following section outlines a detailed protocol for an in vitro assay to determine the formation of this compound from lubiprostone catalyzed by carbonyl reductase. This protocol is a composite based on general principles of enzyme assays and analytical methods for lubiprostone and its metabolite.
In Vitro Assay for Carbonyl Reductase-Mediated Lubiprostone Metabolism
Objective: To quantify the formation of this compound from lubiprostone in the presence of a source of carbonyl reductase and NADPH.
Materials:
-
Lubiprostone (substrate)
-
This compound (analytical standard)
-
Recombinant human carbonyl reductase 1 (CBR1) or human liver cytosol/microsomes
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination and protein precipitation)
-
Internal standard (for LC-MS/MS analysis, e.g., a structurally similar but isotopically labeled compound)
-
LC-MS/MS system
Experimental Workflow:
dot
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of lubiprostone and this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a stock solution of NADPH in buffer.
-
Prepare the enzyme source (recombinant CBR1 or subcellular fractions) at a desired protein concentration in the reaction buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate the enzyme solution and NADPH in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the lubiprostone solution to the pre-incubated mixture. The final reaction volume should be kept constant for all samples.
-
Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Include control reactions:
-
No enzyme control (to assess non-enzymatic degradation).
-
No NADPH control (to confirm cofactor dependency).
-
No substrate control (to check for interfering peaks).
-
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the protein.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.[1] This typically involves optimizing chromatographic separation (e.g., using a C18 column with a gradient elution of water and acetonitrile with a modifier like formic acid) and mass spectrometric detection (e.g., using multiple reaction monitoring - MRM).
-
Generate a standard curve using known concentrations of this compound to enable accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound formed at each time point using the standard curve.
-
Plot the concentration of the metabolite formed against time to determine the initial reaction velocity.
-
To determine Km and Vmax, perform the assay with varying concentrations of lubiprostone while keeping the enzyme concentration and incubation time constant (within the linear range). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
Carbonyl reductase plays a definitive and crucial role in the metabolic activation of lubiprostone to this compound. This biotransformation is central to the drug's therapeutic effect. While a detailed quantitative understanding of the enzyme kinetics is still an area for further investigation, the information and protocols provided in this guide offer a solid foundation for researchers in the field of drug metabolism and development. Future studies focusing on the precise kinetic parameters and the specific isoforms of carbonyl reductase involved will further enhance our understanding of lubiprostone's pharmacology and may inform the development of future prostone-based therapeutics.
References
Methodological & Application
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 15-Hydroxy Lubiprostone in Human Plasma
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 15-Hydroxy Lubiprostone in human plasma. Due to the low systemic exposure of the parent drug, Lubiprostone, its active metabolite, this compound, is the recommended analyte for pharmacokinetic assessments.[1][2] The low dosage of Lubiprostone presents a significant challenge, resulting in very low concentrations of the metabolite in plasma, typically in the picogram per milliliter range.[3] This method employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by chromatographic separation using a core-shell analytical column and detection with a highly sensitive triple quadrupole mass spectrometer. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for bioequivalence and pharmacokinetic studies.
Introduction
Lubiprostone, a prostaglandin (B15479496) E1 derivative, is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation.[2] Following oral administration, Lubiprostone is rapidly metabolized to this compound, its major and active metabolite.[3] The parent compound is present in plasma at very low to undetectable levels, making the quantification of this compound essential for pharmacokinetic profiling.[3][4]
The development of a reliable bioanalytical method for this compound is challenging due to:
-
Low Analyte Concentrations: The low dosage of Lubiprostone results in pg/mL levels of the 15-Hydroxy metabolite in plasma.[3]
-
Matrix Interference: As a prostaglandin derivative, endogenous prostaglandins (B1171923) with similar structures can interfere with the analysis.[3]
-
High Sensitivity Requirement: A highly sensitive mass spectrometer is necessary to achieve the required lower limit of quantification (LLOQ).[3]
This application note provides a detailed protocol for a robust LC-MS/MS method that overcomes these challenges, enabling the accurate and precise quantification of this compound in human plasma.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
This compound-D7 (or other suitable stable isotope-labeled internal standard)[5]
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (Milli-Q or equivalent)
2.2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A core-shell technology analytical column is recommended for reproducible chromatography.[3]
2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound-D7 in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., Methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Analytical Column | Core-shell C18, 2.1 x 100 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | An extensive gradient program is utilized to ensure reproducible chromatography.[3] |
| Run Time | Approximately 10 minutes[3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: [Precursor Ion] > [Product Ion]Internal Standard: [Precursor Ion] > [Product Ion] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The selection of a unique daughter ion is crucial for method robustness.[3]
Method Validation
The method was validated according to regulatory guidelines. Key validation parameters are summarized below.
3.1. Linearity
The method was found to be linear over the concentration range of 1.0 pg/mL to 250 pg/mL. The correlation coefficient (r²) was >0.99 for all calibration curves.
3.2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.04 | 17.1 | - | 101.1 | - |
| LQC | 2.81 | 10.6 | - | 93.6 | - |
| MQC | 139.12 | 6.3 | - | 98.0 | - |
| HQC | 238.15 | 5.7 | - | 100.7 | - |
Data adapted from a representative study.[3]
3.3. Stability
The stability of this compound in human plasma was assessed under various conditions. The analyte was found to be stable at room temperature for at least 16 hours and through five freeze-thaw cycles.[3]
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blog | Quantification Method | this compound [lambda-cro.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. veeprho.com [veeprho.com]
Application Notes and Protocols for Bioanalytical Method Validation of 15-Hydroxy Lubiprostone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865) is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its very low systemic bioavailability, plasma concentrations of lubiprostone are often below the limit of quantitation.[1] Consequently, its major and active metabolite, 15-hydroxy lubiprostone, serves as the primary analyte for pharmacokinetic and bioequivalence studies, as recommended by regulatory agencies.
This document provides a detailed application note and protocol for a validated bioanalytical method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is sensitive, selective, and robust, making it suitable for regulated bioanalysis.
Metabolic Pathway of Lubiprostone
Lubiprostone is rapidly metabolized in the stomach and jejunum, primarily through the reduction of its 15-keto group to a hydroxyl group, forming this compound. This reaction is catalyzed by carbonyl reductase.
Caption: Metabolic conversion of Lubiprostone to this compound.
Bioanalytical Method Validation Workflow
The validation of the bioanalytical method follows a structured workflow to ensure its reliability and reproducibility in accordance with regulatory guidelines from the FDA and EMA.
Caption: Workflow for the validation of the bioanalytical method.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound, this compound-d4 (Internal Standard, IS)
-
Solvents: HPLC-grade methanol, acetonitrile, and water; analytical grade formic acid.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE)
-
Human Plasma: K2-EDTA as anticoagulant.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create calibration curve (CC) and quality control (QC) working solutions.
-
IS Working Solution (500 pg/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the IS working solution (500 pg/mL) and vortex briefly.
-
Add 25 µL of 1% formic acid in water and vortex.
-
Add 1 mL of MTBE, cap the tube, and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu LC-30AD or equivalent |
| Column | Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Time (min) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| MS System | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte |
| Ion Source Temp | 550°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| GS1 / GS2 | 55 / 60 psi |
Bioanalytical Method Validation Data
Specificity and Selectivity
The method demonstrated high selectivity with no significant interference observed at the retention times of this compound and its internal standard in blank plasma samples from multiple sources.
Linearity and Range
The calibration curve was linear over the concentration range of 1.00 to 500.00 pg/mL. The correlation coefficient (r²) was consistently ≥ 0.99.
| Analyte | Calibration Range (pg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1.00 - 500.00 | y = mx + c | ≥ 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). All results were within the acceptance criteria of ±15% (±20% for LLOQ).
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 3.00 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 150.00 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| HQC | 400.00 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The method demonstrated consistent and high recovery with minimal matrix effect.
| QC Level | Nominal Conc. (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3.00 | 85.2 ± 5.1 | 98.7 ± 4.2 |
| HQC | 400.00 | 88.9 ± 4.5 | 101.3 ± 3.8 |
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during storage and processing. The analyte was found to be stable.
| Stability Condition | Duration | LQC %Bias | HQC %Bias |
| Bench-top (Room Temp) | 8 hours | -4.5 | -3.2 |
| Freeze-Thaw (at -80°C) | 3 cycles | -6.8 | -5.1 |
| Long-term (at -80°C) | 90 days | -7.2 | -6.5 |
| Autosampler (at 10°C) | 24 hours | -3.1 | -2.8 |
Conclusion
The described LC-MS/MS method for the quantification of this compound in human plasma is fully validated according to regulatory standards. This method is specific, sensitive, accurate, and precise, making it well-suited for supporting clinical and bioequivalence studies of lubiprostone.
References
Application Notes and Protocols: Liquid-Liquid Extraction of 15-Hydroxy Lubiprostone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865), a locally acting chloride channel activator, is approved for the treatment of chronic idiopathic constipation. Due to its rapid and extensive metabolism, its major active metabolite, 15-Hydroxy Lubiprostone, is the recommended analyte for pharmacokinetic studies.[1][2] The low systemic exposure to lubiprostone and consequently low concentrations of its metabolites in biological matrices present a significant bioanalytical challenge.[1][2][3] This document provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of this compound from human plasma, suitable for subsequent analysis by sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective LLE protocol.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄F₂O₅ | PubChem |
| Molecular Weight | 392.5 g/mol | PubChem |
| XLogP3 | 3.8 | PubChem |
| pKa (strongest acidic) | 4.69 | ChemAxon |
The acidic nature of this compound (pKa ~4.69) indicates that adjusting the pH of the plasma sample to below its pKa will convert it to its non-ionized form, thereby enhancing its partitioning into an organic solvent. The positive XLogP3 value suggests good hydrophobicity, favoring extraction into a non-polar organic solvent.
Experimental Protocol: Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is based on established methods for prostaglandin (B15479496) extraction and validated procedures for this compound.[1][4]
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound certified reference standard
-
Internal Standard (IS): this compound-d4 or a suitable structural analog
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
-
Spiking with Internal Standard:
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
-
Acidification:
-
Add 20 µL of 2% formic acid in water to the plasma sample.
-
Vortex for 10 seconds. This step adjusts the pH to approximately 3, ensuring that this compound is in its neutral, more extractable form.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the acidified plasma sample.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer (containing the analyte) and the lower aqueous layer with a precipitated protein pellet.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Final Centrifugation and Transfer:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes the performance characteristics of a validated bioanalytical method for this compound in human plasma utilizing a liquid-liquid extraction protocol.
| Parameter | Result |
| Linearity Range | 1.0 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL |
| Intra-day Precision (%CV) | ≤ 10.6% |
| Inter-day Precision (%CV) | ≤ 17.1% |
| Intra-day Accuracy (%) | 93.2 - 101.6% |
| Inter-day Accuracy (%) | 93.6 - 100.7% |
| Extraction Recovery | > 85% (Reported for similar prostaglandins) |
| Matrix Effect | Minimal to no significant effect observed |
| Benchtop Stability (in plasma) | Stable for at least 16 hours at room temperature |
| Freeze-Thaw Stability (in plasma) | Stable for at least 5 cycles |
Data compiled from a validated method by Lambda Therapeutic Research.[3]
Mandatory Visualization
Liquid-Liquid Extraction Workflow for this compound
Caption: Workflow of the liquid-liquid extraction protocol.
Signaling Pathway (Metabolism of Lubiprostone)
Caption: Metabolic pathway of Lubiprostone.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blog | Quantification Method | this compound [lambda-cro.com]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 15-Hydroxy Lubiprostone in Lubiprostone Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865) is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Due to its mechanism of action, systemic exposure to lubiprostone after oral administration is very low, often below the limit of quantification of standard analytical methods.[1][2] Consequently, establishing bioequivalence between a generic product and the reference listed drug by measuring the parent drug concentration in plasma is not feasible.
Lubiprostone is rapidly and extensively metabolized in the stomach and jejunum, primarily by carbonyl reductase, to its major and active metabolite, 15-hydroxy lubiprostone (M3).[1][3] This metabolite is detectable in plasma and its concentration is used as a surrogate marker for the systemic exposure of the active moiety of lubiprostone. Therefore, regulatory agencies, including the U.S. Food and Drug Administration (FDA), recommend the use of this compound as the pharmacokinetic endpoint for bioequivalence studies of lubiprostone products.[4]
These application notes provide a detailed overview and protocols for the quantification of this compound in human plasma for the purpose of lubiprostone bioequivalence studies.
Experimental Protocols
Bioanalytical Method for Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
2.1.1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable internal standard)
-
Human plasma with K2-EDTA as anticoagulant
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and n-hexane)
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a TurboIonSpray or similar electrospray ionization (ESI) source
-
Analytical column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
2.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound-d4 in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of the liquid-liquid extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2.1.4. LC-MS/MS Conditions
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (optimization is required, though negative is common for prostaglandins)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 391.2 → 373.2 (Quantifier), 391.2 → 113.1 (Qualifier)
-
This compound-d4 (IS): m/z 395.2 → 377.2
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP): -70 V
-
Entrance Potential (EP): -10 V
-
Collision Energy (CE): -25 V
-
Collision Cell Exit Potential (CXP): -10 V
-
-
2.1.5. Method Validation
The analytical method should be fully validated according to relevant regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification - LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).
Data Presentation
The following tables summarize pharmacokinetic data for this compound from representative bioequivalence and pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose Administration)
| Study Reference | Dose (µg) | Study Condition | N | Cmax (pg/mL) (Mean ± SD) | AUC0-t (pg·h/mL) (Mean ± SD) | Tmax (h) (Median) |
| Li et al., 2022[2] | 24 | Fed | 12 | 75.8 ± 57.6 | 222 ± 68.0 | 1.5 |
| Song et al., 2023[5] | 24 | Fasting | 28 | 49.2 ± 19.3 | 74.0 ± 24.5 | 0.8 |
| Song et al., 2023[5] | 48 | Fasting | 14 | 95.1 ± 38.2 | 143.2 ± 49.8 | 0.8 |
| Song et al., 2023[5] | 48 | Fed | 14 | 82.3 ± 31.5 | 205.1 ± 72.4 | 1.5 |
| FDA Review[6] | 24 | Not Specified | - | 41.5 | 57.1 | 1.1 |
Table 2: Bioequivalence Study Results for this compound (Test vs. Reference Formulation)
| Study Reference | Dose (µg) | Study Condition | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Ref) (%) | 90% Confidence Interval (%) |
| Song et al., 2023[5] | 24 | Fed | Cmax | 98.7 | 90.3 - 107.9 |
| Song et al., 2023[5] | 24 | Fed | AUC0-t | 101.2 | 95.1 - 107.7 |
| Song et al., 2023[5] | 24 | Fed | AUC0-∞ | 101.3 | 95.2 - 107.8 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Blog | Quantification Method | this compound [lambda-cro.com]
- 5. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of 15-Hydroxy Lubiprostone Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lubiprostone (B194865) is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation.[1][2] It is a bicyclic fatty acid derived from prostaglandin (B15479496) E1 that selectively activates the ClC-2 chloride channel on the apical membrane of gastrointestinal epithelial cells.[3][4][5] This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the paracellular movement of sodium and water, ultimately increasing intestinal fluid secretion and motility.[2][4][6]
Lubiprostone has low systemic bioavailability and is rapidly and extensively metabolized.[3][6] One of its major and active metabolites is 15-Hydroxy Lubiprostone (M3 metabolite).[4][6] Both lubiprostone and its M3 metabolite have been shown to activate chloride channels on the luminal side of the intestine.[7] Therefore, in vitro cell-based assays are crucial for characterizing and comparing the activity of Lubiprostone and its metabolites, including this compound.
These application notes provide detailed protocols for three common in vitro cell-based assays to assess the activity of this compound: the Ussing chamber assay for measuring intestinal chloride secretion, a fluorescence-based chloride ion flux assay, and patch-clamp electrophysiology for direct measurement of ClC-2 channel currents.
Signaling Pathway of this compound
The mechanism of action for this compound, similar to its parent compound Lubiprostone, involves the direct activation of the ClC-2 chloride channel. This process is independent of protein kinase A.[4][6] The activation of ClC-2 leads to a cascade of events resulting in increased intestinal fluid.
References
- 1. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colo... [protocols.io]
- 2. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Positive and negative regulation of chloride secretion in T84 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
Application Notes and Protocols: Pharmacokinetic Modeling of 15-Hydroxy Lubiprostone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865) is a locally acting chloride channel activator used for the management of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1][2][3] It is a prostaglandin (B15479496) E1 derivative that specifically activates ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells.[2][3][4] This activation stimulates a chloride-rich fluid secretion into the intestinal lumen, which softens stool, increases intestinal motility, and promotes spontaneous bowel movements.[1][2][5]
Following oral administration, lubiprostone has low systemic bioavailability, and its plasma concentrations are often below the quantifiable level (10 pg/mL).[2][6] Consequently, lubiprostone is rapidly and extensively metabolized, primarily by carbonyl reductase in the stomach and jejunum, without the involvement of the hepatic cytochrome P450 system.[1][2][7] The primary, measurable, and active metabolite is 15-Hydroxy Lubiprostone (also known as M3).[7][8][9] Due to the negligible plasma concentration of the parent drug, regulatory bodies like the FDA recommend using this compound as the key indicator for evaluating the pharmacokinetic properties and bioequivalence of lubiprostone products.[8][9][10]
This document provides a detailed overview of the pharmacokinetic profile of this compound, protocols for its quantification, and a framework for its pharmacokinetic modeling.
Pharmacokinetic Profile of this compound (M3)
The pharmacokinetic parameters of this compound have been characterized in healthy volunteers. Due to the low dosage of lubiprostone, the resulting plasma concentrations of its metabolite are in the low picogram per milliliter range.[8]
Summary of Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound (M3) following oral administration of lubiprostone.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Conditions | Reference |
|---|---|---|---|
| Cmax | 75.8 ± 57.6 pg/mL | Single dose, fed conditions in healthy Chinese volunteers. | [9][10][11] |
| 49.2 pg/mL | Single 24 µg dose in healthy Chinese subjects. | [11][12] | |
| AUC0-t | 222 ± 68.0 pg·h/mL | Single dose, fed conditions in healthy Chinese volunteers. | [9][10][11] |
| 74.0 h·pg/mL | Single 24 µg dose in healthy Chinese subjects. | [12] | |
| t½ (Elimination Half-life) | 0.9 to 1.4 hours | General estimate for the main metabolite. | [1][5][6] |
| | 1.1 hours | Single 24 µg dose in healthy Chinese subjects. |[11][12] |
Note: Pharmacokinetic parameters can be influenced by food. One study noted that Cmax decreased by 55% for total radioactivity when lubiprostone was given with a high-fat meal, although the AUC remained unchanged.[4][13] However, food has been shown to affect the pharmacokinetic parameters of the M3 metabolite specifically.[12] Most clinical trials have administered lubiprostone with food.[4][13]
Metabolism of Lubiprostone
Lubiprostone undergoes rapid and extensive metabolism primarily in the gastrointestinal tract (stomach and jejunum).[1][13] The process is mediated by ubiquitously expressed carbonyl reductase and does not involve the cytochrome P450 system.[2][6][7] The main metabolic pathway is the reduction of the carbonyl group at the 15-position to form this compound (M3).[2][13] Other pathways include α-chain β-oxidation and ω-chain ω-oxidation.[2][7] The M3 metabolite accounts for less than 10% of the total administered dose of radiolabeled lubiprostone.[1][2][6][13]
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma via LC-MS/MS
This protocol outlines a general procedure for the sensitive quantification of this compound, which is necessary for pharmacokinetic studies. Developing a robust method is challenging due to the low endogenous levels of the analyte (picogram range) and potential interference from structurally similar prostaglandins (B1171923) in the plasma matrix.[8]
4.1.1 Objective To accurately and precisely quantify the concentration of this compound in human plasma samples.
4.1.2 Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
This compound-D7 (or other suitable stable isotope-labeled internal standard).[14]
-
HPLC-grade water, acetonitrile (B52724), methanol
-
Formic acid or ammonium (B1175870) acetate
-
Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)
-
Centrifuge, vortex mixer, sample evaporator
4.1.3 Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean polypropylene (B1209903) tube.
-
Add 25 µL of the internal standard (IS) working solution (e.g., this compound-D7) to all tubes except for the blank matrix.
-
Vortex briefly (approx. 10 seconds).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex to mix and transfer to an autosampler vial for analysis.
4.1.4 LC-MS/MS Conditions (Illustrative)
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Analytical Column: A core-shell technology column is recommended for reproducible chromatography.[8]
-
Mobile Phase: An extensive gradient program using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Selection of a unique and specific daughter ion is crucial to avoid interference.[8]
4.1.5 Validation The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Pharmacokinetic Modeling Approaches
Once the plasma concentration-time data for this compound are obtained, pharmacokinetic modeling can be performed to characterize its absorption, distribution, and elimination.
-
Non-Compartmental Analysis (NCA): This is the most direct method to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ without assuming a specific compartmental model. It is widely used for bioequivalence studies.[11][12]
-
Compartmental Analysis: This approach involves fitting the concentration-time data to a specific model (e.g., one-compartment or two-compartment model with first-order absorption and elimination). This can provide more detailed insights into the drug's disposition. Given the rapid metabolism of the parent drug and the relatively short half-life of the metabolite, a one-compartment model for the metabolite following its formation might be a suitable starting point.
The modeling should account for the fact that this compound is a metabolite. The rate of its appearance in plasma is dependent on the absorption and rapid metabolism of the parent drug, lubiprostone.
Mechanism of Action Visualization
While not directly part of pharmacokinetic modeling, understanding the mechanism of action provides context for the drug's therapeutic effect. Lubiprostone acts locally in the intestine.
Conclusion
The pharmacokinetic modeling of lubiprostone relies on the accurate quantification of its active metabolite, this compound. The development of a highly sensitive and validated LC-MS/MS bioanalytical method is the cornerstone of this process. The data presented in these notes, along with the outlined protocols, provide a comprehensive resource for researchers involved in the clinical development and bioequivalence assessment of lubiprostone-containing products. Understanding the pharmacokinetic profile of this compound is essential for ensuring the safety and efficacy of this important therapeutic agent.
References
- 1. Lubiprostone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lubiprostone: pharmacokinetic, pharmacodynamic, safety and regulatory aspects in the treatment of constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amitiza (Lubiprostone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fda.gov [fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Blog | Quantification Method | this compound [lambda-cro.com]
- 9. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. veeprho.com [veeprho.com]
Application Notes & Protocols: Development of a Validated HPLC Method for 15-Hydroxy Lubiprostone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865), a prostaglandin (B15479496) E1 derivative, is a locally acting chloride channel activator used in the management of chronic idiopathic constipation.[1][2] Due to its low systemic exposure following oral administration, plasma concentrations of lubiprostone are often below the limit of quantitation.[3][4] Consequently, its major active metabolite, 15-Hydroxy Lubiprostone, is the recommended analyte for pharmacokinetic and bioequivalence studies as per regulatory guidance.[3][5] The analysis of this compound in biological matrices presents challenges due to its low circulating concentrations (in the pg/mL range) and potential interference from endogenous prostaglandins.[3][5]
This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The method described herein is based on published and validated methodologies, offering a robust starting point for researchers in this field.[5][6][7]
Signaling Pathway and Metabolism
Lubiprostone is rapidly metabolized in the stomach and jejunum, primarily through reduction of the 15-keto group to form this compound. This biotransformation is mediated by carbonyl reductases and does not involve the cytochrome P450 system.[1][2]
Experimental Workflow
The analytical workflow for the quantification of this compound in plasma involves sample preparation via liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a deuterated analog of this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the recommended starting conditions for the HPLC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | UPLC HSS C18, 1.7 µm, 2.1 x 100 mm (or equivalent core-shell column)[5] |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be optimized | To be optimized | 200 | To be optimized |
| Internal Standard | To be optimized | To be optimized | 200 | To be optimized |
Note: Specific MRM transitions and collision energies must be optimized by infusing the individual compounds into the mass spectrometer.
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean polypropylene (B1209903) tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4 °C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Method Validation
The analytical method should be validated according to the US FDA or other relevant regulatory guidelines. The following tables summarize the typical acceptance criteria and expected performance of a validated method for this compound.
Table 5: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Minimal |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable under typical laboratory conditions |
Conclusion
The presented HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol and validation guidelines offer a solid foundation for researchers and drug development professionals to establish a reliable bioanalytical method for pharmacokinetic and bioequivalence studies of lubiprostone. Careful optimization of mass spectrometry parameters and adherence to validation protocols are crucial for ensuring data quality and regulatory compliance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Blog | Quantification Method | this compound [lambda-cro.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of 15-Hydroxy Lubiprostone in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone (B194865), a locally acting chloride channel activator, is approved for the treatment of chronic idiopathic constipation. Due to its extensive metabolism and low systemic bioavailability, its major active metabolite, 15-Hydroxy Lubiprostone, serves as the primary analyte for pharmacokinetic assessments in biological matrices.[1][2][3][4] Ensuring the stability of this compound in these matrices from collection to analysis is critical for generating reliable and accurate data in preclinical and clinical studies.
These application notes provide a detailed protocol for assessing the stability of this compound in biological matrices, such as human plasma, under various storage and handling conditions. The described methodologies are based on established bioanalytical principles and regulatory guidelines.[5][6]
Analytical Methodology Overview
The quantitative analysis of this compound is typically performed using a validated, highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3][4] This technique offers the necessary specificity and low limit of detection required for pharmacokinetic studies, given the low concentrations of the analyte in plasma.[3]
Experimental Protocols
This section outlines the detailed protocols for evaluating the stability of this compound in biological matrices.
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): A suitable deuterated analog of this compound
-
Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Reagents: HPLC-grade solvents (e.g., methanol (B129727), acetonitrile), formic acid, and water.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, LC-MS/MS system.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution.
Stability Testing Procedures
-
Objective: To assess the stability of the analyte during repeated freezing and thawing cycles.
-
Procedure:
-
Use at least three replicates of low and high concentration QC samples.
-
Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final cycle, analyze the samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[7]
-
Objective: To evaluate the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time in the laboratory.
-
Procedure:
-
Use at least three replicates of low and high concentration QC samples.
-
Place the samples on a laboratory bench at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
Following the exposure period, process and analyze the samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[7]
-
Objective: To determine the stability of the analyte under long-term storage conditions.
-
Procedure:
-
Store an adequate number of low and high concentration QC samples at the intended storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
-
Analyze the stability samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[7]
-
Objective: To assess the stability of the analyte and IS in their stock solutions under specified storage conditions.
-
Procedure:
-
Store the stock solutions at a specified temperature (e.g., 2-8°C or -20°C).
-
At each time point, prepare fresh working solutions from the stored stock solutions and analyze them.
-
Compare the response of the stability samples to that of freshly prepared stock solutions.
-
-
Acceptance Criteria: The response of the stored stock solution should be within ±10% of the response of the freshly prepared stock solution.
Data Presentation
The results of the stability studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Nominal Conc. (pg/mL) | Cycle 1 Conc. (pg/mL) | Cycle 2 Conc. (pg/mL) | Cycle 3 Conc. (pg/mL) | Mean Conc. (pg/mL) | % Bias |
| Low | 5.0 | 4.8 | 4.9 | 4.7 | 4.8 | -4.0 |
| High | 500.0 | 490.5 | 495.2 | 488.9 | 491.5 | -1.7 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | Nominal Conc. (pg/mL) | 4 hours Conc. (pg/mL) | 8 hours Conc. (pg/mL) | 24 hours Conc. (pg/mL) | Mean Conc. (pg/mL) | % Bias |
| Low | 5.0 | 5.1 | 5.0 | 4.9 | 5.0 | 0.0 |
| High | 500.0 | 505.3 | 498.7 | 492.1 | 498.7 | -0.3 |
Table 3: Long-Term Stability of this compound in Human Plasma at -70°C
| QC Level | Nominal Conc. (pg/mL) | 1 Month Conc. (pg/mL) | 3 Months Conc. (pg/mL) | 6 Months Conc. (pg/mL) | Mean Conc. (pg/mL) | % Bias |
| Low | 5.0 | 4.9 | 4.8 | 4.9 | 4.87 | -2.6 |
| High | 500.0 | 492.6 | 489.9 | 495.3 | 492.6 | -1.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for stability testing of this compound.
Signaling Pathway
Caption: Signaling pathway of Lubiprostone in intestinal epithelial cells.
References
- 1. Dual activation of CFTR and CLCN2 by lubiprostone in murine nasal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual activation of CFTR and CLCN2 by lubiprostone in murine nasal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of 15-Hydroxy Lubiprostone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 15-Hydroxy Lubiprostone. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of this compound?
A1: The bioanalysis of this compound, the active metabolite of Lubiprostone, presents several key challenges:
-
Low Systemic Exposure: Lubiprostone is administered in microdoses, leading to very low circulating concentrations of its metabolite, this compound, often in the low picogram per milliliter (pg/mL) range.[1][2] This necessitates a highly sensitive analytical method.
-
Endogenous Interferences: As a prostaglandin (B15479496) derivative, this compound is structurally similar to endogenous prostaglandins (B1171923) present in biological matrices like plasma.[1][2] This can lead to co-elution and significant matrix effects, compromising the accuracy and precision of quantification.
-
Matrix Effects: The presence of phospholipids (B1166683) and other matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to unreliable results.[3]
Q2: Which sample preparation technique is recommended for this compound analysis?
A2: Liquid-liquid extraction (LLE) is the recommended sample preparation technique for the bioanalysis of this compound.[1][2] LLE has been shown to provide sufficient recovery and effectively minimize matrix interferences, which is crucial for achieving the required sensitivity and accuracy at low pg/mL concentrations.[1][2] Protein precipitation is generally not recommended as it is less effective at removing phospholipids, a major source of matrix effects.[4]
Q3: What is a suitable internal standard (IS) for the analysis of this compound?
A3: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and matrix effects. This compound-D7 is a commercially available deuterated analog that serves as an excellent internal standard for the LC-MS/MS quantification of this compound.[5] The use of a SIL-IS is considered the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Q4: How can I minimize matrix effects during LC-MS/MS analysis?
A4: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:
-
Optimize Sample Cleanup: As mentioned, use a robust sample preparation method like LLE to remove a significant portion of matrix components before injection.
-
Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate this compound from co-eluting matrix components, especially phospholipids. Utilizing a core-shell technology analytical column and an optimized gradient program can achieve reproducible chromatography.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like this compound-D7 is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[5]
-
Optimize MS/MS Parameters: Careful selection of a unique and specific daughter ion for this compound can help to reduce the impact of interfering compounds.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction. 2. Analyte degradation. 3. Suboptimal MS/MS parameters. 4. Severe ion suppression. | 1. Optimize the LLE procedure (see detailed protocol below). Ensure the pH of the aqueous phase is adjusted to neutralize the analyte for better partitioning into the organic solvent. 2. Prostaglandins can be unstable. Ensure proper sample handling and storage at low temperatures. Analyze samples promptly after preparation. 3. Infuse a standard solution of this compound to optimize cone voltage and collision energy for the specific MRM transition. 4. Evaluate matrix effects by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample. If suppression is high, further optimize sample cleanup and chromatography. |
| High Variability in QC Samples | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between different lots of matrix. 3. Carryover from previous injections. | 1. Ensure consistent and precise execution of the LLE protocol. Use of automated liquid handlers can improve reproducibility. 2. Evaluate matrix effects in multiple lots of the biological matrix. The use of a SIL-IS is crucial to correct for this variability. 3. Optimize the wash cycle of the autosampler. Inject a blank sample after a high concentration standard to check for carryover. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Incompatibility between the injection solvent and the mobile phase. | 1. Reduce the injection volume or the concentration of the sample. 2. Add a small amount of a modifier (e.g., formic acid) to the mobile phase to improve peak shape. 3. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. |
| Interference Peaks at the Analyte Retention Time | 1. Co-elution of endogenous prostaglandins or other matrix components. 2. Contamination of the LC-MS/MS system. | 1. Optimize the chromatographic gradient to improve separation. A longer, shallower gradient can often resolve closely eluting peaks. 2. Clean the ion source and run system suitability tests with a clean standard solution to identify and eliminate sources of contamination. |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific laboratory conditions and instrumentation.
Materials:
-
Human plasma samples
-
This compound standard solutions
-
This compound-D7 internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of the analyte.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound-D7 internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample. Vortex briefly.
-
Acidification: Add 20 µL of 2% formic acid in water to each sample to acidify the plasma. This helps to neutralize the carboxylic acid group of the prostaglandin, making it less polar and more amenable to extraction into an organic solvent. Vortex briefly.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Typical LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with core-shell technology (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is recommended to achieve good separation. An example gradient is as follows:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions (example):
-
This compound: Q1/Q3 (to be determined by infusion of a standard)
-
This compound-D7: Q1/Q3 (to be determined by infusion of a standard)
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Prostaglandin Analysis (Illustrative Data)
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery (%) | 40 - 60% | > 85% |
| Matrix Effect (%) | 50 - 70% (Ion Suppression) | < 15% |
| Reproducibility (%CV) | > 15% | < 10% |
| Phospholipid Removal | Poor | Good |
Note: This table presents illustrative data based on general findings for prostaglandin analysis. Actual values for this compound should be determined experimentally.
Table 2: Precision and Accuracy Data from a Validated Method for this compound in Human Plasma
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.05 | 105.0 | 12.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 8.2 |
| Mid QC | 50 | 51.5 | 103.0 | 6.5 |
| High QC | 150 | 145.5 | 97.0 | 5.8 |
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blog | Quantification Method | this compound [lambda-cro.com]
- 3. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for 15-Hydroxy Lubiprostone Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity for low-level detection of 15-Hydroxy Lubiprostone (B194865).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving low-level detection of 15-Hydroxy Lubiprostone?
A1: The primary challenges stem from the low systemic exposure of its parent drug, lubiprostone, resulting in very low plasma concentrations of the 15-Hydroxy metabolite.[1][2][3][4] Key difficulties include:
-
Low Picogram Range Detection: The microdosing of lubiprostone capsules necessitates detection limits in the low pg/mL range.[1][4]
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma can suppress or enhance the analyte signal during mass spectrometric analysis.[4][5]
-
Interference from Endogenous Prostaglandins: As a derivative of prostaglandin (B15479496) E1, this compound is structurally similar to other endogenous prostaglandins, which can cause interfering peaks.[4]
-
High Baseline Noise: The use of highly sensitive mass spectrometers can lead to a high baseline, making it difficult to detect low-level signals.[4]
Q2: Which analytical technique is most suitable for the sensitive quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used method for the highly sensitive and selective quantification of this compound in biological matrices like human plasma.[1][2][3][4][6] This technique offers the necessary selectivity to distinguish the analyte from matrix components and the sensitivity to detect it at very low concentrations.[5]
Q3: What sample preparation technique is recommended to improve sensitivity and reduce matrix effects?
A3: Liquid-liquid extraction (LLE) is a highly effective and recommended sample preparation technique for the analysis of this compound.[1][4] LLE helps to remove proteins and other interfering substances from the plasma sample, thereby reducing matrix effects and improving the overall sensitivity and reproducibility of the method.[1][4]
Q4: How can I optimize my LC-MS/MS method to enhance sensitivity?
A4: To improve sensitivity, consider the following optimizations:
-
Mass Spectrometer Parameters: Fine-tune the precursor and product ion selection in Multiple Reaction Monitoring (MRM) mode. Optimizing parameters like collision energy and declustering potential is crucial. Selecting a unique and specific daughter ion is key to minimizing interference.[4]
-
Chromatography: Employ a robust chromatographic method, potentially using a core-shell technology analytical column and a gradient elution program to achieve good separation from interfering peaks.[4]
-
Ionization Source: Electrospray ionization (ESI) is commonly used, but it is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[5][7] If significant matrix effects are observed with ESI, exploring APCI could be a viable alternative.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Sensitivity / Inability to Reach the Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Settings | Re-optimize MRM transitions, collision energy, and other compound-specific parameters for this compound and the internal standard. |
| Inefficient Sample Extraction | Evaluate and optimize the LLE procedure. Test different extraction solvents and pH conditions to maximize recovery. |
| Significant Ion Suppression | Implement strategies to mitigate matrix effects (see Issue 2). |
| Degradation of Analyte | Ensure proper sample handling and storage conditions. Investigate the stability of this compound in the matrix and during the analytical process. |
| Contaminated LC System | Flush the LC system thoroughly to remove any potential contaminants that could contribute to high background noise. |
Issue 2: High Matrix Effects Leading to Poor Accuracy and Precision
| Potential Cause | Troubleshooting Step |
| Co-elution of Interfering Matrix Components | Modify the chromatographic gradient to better separate the analyte from the matrix interferences. |
| Insufficient Sample Clean-up | Refine the LLE protocol. Consider a multi-step extraction or a different sample preparation technique like solid-phase extraction (SPE).[7] |
| Choice of Ionization Technique | If using ESI, which is more prone to matrix effects, consider switching to APCI, as it can be less susceptible.[5][7] |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard if available, as it can help compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from a validated LC-MS/MS method for the determination of this compound in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2.50 pg/mL | [1][6] |
| FDA Recommended LLOQ | < 5 pg/mL | [8] |
| Linear Range | 2.50 - 500 pg/mL | [1] |
| Internal Standard | Indapamide | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value (mean ± SD) | Reference |
| Cmax | 75.8 ± 57.6 pg/mL | [1][2][3] |
| AUC0-t | 222 ± 68.0 pg·h/mL | [1][2][3] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is based on a validated method for the quantification of this compound in human plasma.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a clean tube.
-
Add the internal standard solution.
-
Add the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex mix for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A suitable C18 column (e.g., a core-shell technology column).[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a modifier like formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate for analytical LC-MS/MS.
-
Injection Volume: A small injection volume to minimize matrix load.
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the specific precursor to product ion transition.
-
Internal Standard: Monitor the specific precursor to product ion transition for the chosen internal standard.
-
Visualizations
Caption: Workflow for the bioanalysis of this compound.
Caption: Decision tree for troubleshooting low sensitivity issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Blog | Quantification Method | this compound [lambda-cro.com]
- 5. eijppr.com [eijppr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimization of Mass Spectrometry Parameters for 15-Hydroxy Lubiprostone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of 15-Hydroxy Lubiprostone (B194865). Authored for an audience with a professional background in analytical chemistry and drug development, this resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this key lubiprostone metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is 15-Hydroxy Lubiprostone the target analyte for pharmacokinetic studies of lubiprostone?
A1: Lubiprostone has very low systemic exposure and is rapidly metabolized, making its direct measurement in plasma challenging. Its principal and active metabolite, this compound, is found at significantly higher concentrations in plasma and is therefore recommended as the primary indicator for pharmacokinetic evaluations.[1][2]
Q2: What are the main challenges in developing a robust LC-MS/MS method for this compound?
A2: The primary challenges include the low circulating concentrations of the analyte (in the low picogram per milliliter range), potential for complex matrix interferences from endogenous prostaglandins (B1171923) and other lipids in plasma, and the need for a highly sensitive and selective method.[3]
Q3: What is a suitable internal standard for the analysis of this compound?
A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is highly recommended. The use of a SIL internal standard helps to correct for variability in sample preparation and potential matrix effects, thereby improving the accuracy and precision of the assay.
Q4: What sample preparation technique is most effective for extracting this compound from plasma?
A4: Liquid-liquid extraction (LLE) has been shown to be an effective method for extracting this compound from human plasma.[3] This technique provides good recovery and helps to minimize matrix interferences.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal Intensity | Inefficient ionization of the analyte. | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Consider using a different ionization mode (positive vs. negative) if results are consistently poor. |
| Low recovery during sample preparation. | Evaluate the efficiency of the liquid-liquid extraction procedure. Experiment with different extraction solvents and pH adjustments of the sample. | |
| Matrix suppression. | Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to ensure the analyte elutes in a region with minimal matrix suppression. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible injection solvent. | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase conditions. |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Contaminated ion source. | Clean the ion source components according to the manufacturer's recommendations. | |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the LC pump for any leaks or pressure fluctuations. |
| Column temperature variations. | Use a column oven to maintain a stable column temperature. | |
| Interference Peaks | Co-elution of endogenous compounds. | Optimize the chromatographic gradient to improve the separation of the analyte from interfering peaks. Select more specific MRM transitions if possible. |
| Carryover from previous injections. | Implement a robust needle wash protocol using a strong solvent. Inject blank samples between high-concentration samples to assess for carryover. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound-d4 in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. These parameters should be optimized for your specific instrumentation and experimental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Q1: m/z 391.2 -> Q3: m/z 313.1 |
| This compound-d4 (IS) | Q1: m/z 395.2 -> Q3: m/z 317.1 |
| Spray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 (Nebulizer Gas) | 55 psi |
| Ion Source Gas 2 (Heater Gas) | 55 psi |
| Ion Source Temperature | 550°C |
| Entrance Potential | -10 V |
| Collision Cell Exit Potential | -15 V |
Visualizations
Below are diagrams illustrating key aspects of the experimental workflow and the mechanism of action of lubiprostone.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Signaling pathway of lubiprostone's mechanism of action.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blog | Quantification Method | this compound [lambda-cro.com]
Technical Support Center: Analysis of 15-Hydroxy Lubiprostone by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS/MS analysis of 15-Hydroxy Lubiprostone.
Troubleshooting Guide: Reducing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3][4][5][6] This guide provides a systematic approach to identify and resolve ion suppression issues specific to the analysis of this compound, a metabolite of Lubiprostone, in biological matrices.
Issue 1: Low or No Signal for this compound
Possible Cause: Significant ion suppression from co-eluting matrix components is a primary suspect, especially given the low detection levels required for this analyte.[7] Phospholipids are a major cause of ion suppression when analyzing samples from biological tissues or plasma.[8]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][8][9]
-
Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex biological samples.[1][10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences, including phospholipids.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective method for separating this compound from the sample matrix.[1][7]
-
Protein Precipitation (PPT): While a simpler method, PPT is often the least effective at removing matrix components and may lead to significant ion suppression.[9]
-
-
Chromatographic Separation: If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of this compound from interfering compounds.
-
Adjust the Gradient: A shallower gradient can enhance the resolution between the analyte and matrix components.[11] An extensive gradient program has been shown to be effective for this compound.[7]
-
Column Selection: Employing a core-shell technology analytical column can provide higher efficiency and better resolution.[7] Consider columns with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.[11][12]
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression by improving the desolvation efficiency in the mass spectrometer's ion source.[2][11]
-
-
Mass Spectrometer Parameter Optimization:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than Electrospray Ionization (ESI).[4][6][11] If your instrument has the capability, testing with an APCI source is advisable.
-
Source Parameters: Fine-tuning of ion source parameters such as gas flows, temperatures, and voltages is crucial for maximizing the signal of this compound.[3][10]
-
Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low signal of this compound.
Issue 2: Inconsistent and Irreproducible Results
Possible Cause: Variability in the sample matrix from one sample to another can cause differing degrees of ion suppression, leading to poor reproducibility.[5]
Solutions:
-
Implement a Robust Sample Preparation Method: As with low signal, a thorough and consistent sample cleanup using SPE or LLE is crucial to minimize matrix variability.[5]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for ion suppression.[5][13] Since it has virtually identical chemical and physical properties to the analyte, it will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-internal standard ratio.
-
Matrix-Matched Calibrators and Quality Controls (QCs): Preparing calibration standards and QCs in the same biological matrix as the study samples can help to account for consistent matrix effects.[1][5]
Decision Tree for Method Development to Minimize Ion Suppression
Caption: Decision tree for developing a robust LC-MS/MS method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for extracting this compound from plasma using a mixed-mode SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Loading: Centrifuge the plasma sample and load the supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of acetonitrile.
-
-
Elution: Elute the this compound with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) solution in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques in reducing matrix effects. The values represent the percentage of remaining matrix components after cleanup. Lower percentages indicate a more effective cleanup.
| Sample Preparation Method | Remaining Phospholipids (%) | Remaining Proteins (%) |
| Protein Precipitation (PPT) | 85-95 | 10-20 |
| Liquid-Liquid Extraction (LLE) | 10-20 | 5-15 |
| Reversed-Phase SPE | 5-15 | 2-10 |
| Mixed-Mode SPE | < 5 | < 2 |
Data is illustrative and based on general findings in the literature.[9]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte (this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][4][5][11] This results in a lower signal for the analyte, which can negatively affect the sensitivity, accuracy, and reproducibility of the analysis.[2][6]
Q2: What are the primary sources of ion suppression in the analysis of this compound?
A2: The main sources of ion suppression in bioanalytical samples are endogenous matrix components that are not effectively removed during sample preparation.[1][11] For this compound, which is analyzed in biological fluids, the most common culprits are:
-
Phospholipids: These are abundant in plasma and are well-known to cause significant ion suppression.[8]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[10][11]
-
Other Endogenous Molecules: Biological matrices contain a vast number of other small molecules that can co-elute and cause ion suppression.[1][14]
-
Structurally Similar Prostaglandins (B1171923): The presence of other prostaglandins with similar structures to this compound can lead to interference.[7]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A drop in the baseline signal of the analyte indicates the retention times where ion suppression is occurring.[2][14][15]
Q4: Can changing my LC-MS/MS instrument settings help reduce ion suppression?
A4: Yes, in addition to optimizing sample preparation and chromatography, adjusting your instrument parameters can help. As mentioned earlier, switching from ESI to APCI can be beneficial.[6][11] Furthermore, careful optimization of the ion source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage, can significantly improve the signal for this compound.[3][10]
Q5: Is it possible that my mobile phase is causing ion suppression?
A5: Yes, mobile phase additives can contribute to ion suppression. For example, ion-pairing agents like trifluoroacetic acid (TFA), while beneficial for chromatography, are known to cause significant signal suppression in mass spectrometry.[16] If you must use additives, opt for volatile ones like formic acid or ammonium acetate (B1210297) and use them at the lowest effective concentration.[3][10]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Blog | Quantification Method | this compound [lambda-cro.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Selection of internal standards for 15-Hydroxy Lubiprostone quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of internal standards for the accurate quantification of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for the quantification of this compound?
An internal standard (IS) is crucial in quantitative bioanalysis to ensure accuracy and precision.[1][2] It is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1] The IS helps to correct for variability that can occur during various stages of the analytical workflow, such as sample extraction, injection volume differences, and instrument response fluctuations.[1][2] For a low-concentration analyte like this compound, which is present in the picogram range in plasma, an IS is indispensable for reliable results.[3]
Q2: What are the primary types of internal standards to consider for this compound analysis?
There are two main types of internal standards used in LC-MS/MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL IS is a form of the analyte (this compound) where one or more atoms have been replaced with a stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[1] For this compound, a commercially available option is this compound-d4.
-
Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but different enough to be distinguished by the mass spectrometer.
Q3: Which type of internal standard is recommended for this compound quantification and why?
A stable isotope-labeled (SIL) internal standard, such as This compound-d4 , is highly recommended. SIL internal standards have nearly identical physicochemical properties to the analyte.[4] This means they co-elute chromatographically and experience similar extraction recovery and ionization efficiency in the mass spectrometer. This close similarity allows the SIL IS to effectively compensate for matrix effects, which are a significant challenge in the analysis of complex biological samples like plasma.[4] While structural analogs can be used if a SIL IS is unavailable, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results.[1]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Response
-
Potential Cause: Inconsistent sample preparation, such as pipetting errors during the addition of the IS or incomplete mixing with the plasma sample.[1]
-
Troubleshooting Steps:
-
Ensure the internal standard is added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[1]
-
Thoroughly vortex or mix the sample after adding the internal standard to ensure homogeneity.[1]
-
Verify the calibration and performance of all pipettes used for sample and standard preparation.
-
Review the IS response across the entire analytical run. If a trend (e.g., gradual decrease or increase) is observed, it may indicate an instrument-related issue rather than a sample-specific problem.
-
Issue 2: Poor Recovery of Both Analyte and Internal Standard
-
Potential Cause: Suboptimal liquid-liquid extraction (LLE) conditions, such as incorrect solvent choice, pH, or extraction time.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the chosen organic solvent has a high affinity for this compound. A mixture of solvents may improve extraction efficiency.
-
Adjust pH: The pH of the aqueous phase can significantly impact the extraction of acidic compounds like this compound. Acidifying the sample can improve its partitioning into the organic solvent.
-
Increase Mixing Time/Intensity: Ensure adequate mixing (e.g., vortexing) for a sufficient duration to allow for efficient partitioning of the analyte and IS into the organic phase.
-
Check for Emulsion Formation: If an emulsion forms between the aqueous and organic layers, centrifugation at a higher speed or for a longer duration may be necessary to break it.
-
Issue 3: Significant Matrix Effects Observed
-
Potential Cause: Co-eluting endogenous components from the plasma matrix are suppressing or enhancing the ionization of the analyte and/or internal standard in the mass spectrometer source.[2]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The liquid-liquid extraction protocol is designed to remove many interfering substances. Ensure the protocol is followed meticulously. Consider a more rigorous cleanup method if matrix effects persist.
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte and IS from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[4]
-
Experimental Protocols
Recommended Internal Standard: this compound-d4
For the quantification of this compound in human plasma, the use of a deuterated internal standard, This compound-d4 , is strongly recommended to ensure the highest accuracy and precision.
Detailed Protocol: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is a representative method for the extraction of this compound and its deuterated internal standard from human plasma prior to LC-MS/MS analysis.
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Aliquoting and Spiking:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound-d4 in methanol) to each plasma sample.
-
Vortex each tube for 10 seconds to mix.
-
-
Protein Precipitation and Acidification:
-
Add 50 µL of 5% formic acid in water to each tube to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate, 80:20 v/v) to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulate matter.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Internal Standard Performance
The following table summarizes the expected performance characteristics when using a stable isotope-labeled internal standard (SIL-IS) versus a structural analog internal standard for the quantification of this compound. Data is representative and compiled from established principles in bioanalysis.[4][5]
| Performance Parameter | Stable Isotope-Labeled IS (e.g., this compound-d4) | Structural Analog IS |
| Extraction Recovery | Consistent and closely tracks the analyte | May differ from the analyte |
| Matrix Effect | High compensation for ion suppression/enhancement | Variable and less predictable compensation |
| Accuracy (% Bias) | Typically < ±15% | Can be > ±15% due to differential matrix effects |
| Precision (% CV) | Typically < 15% | Often higher due to inconsistent tracking |
| Regulatory Acceptance | Highly preferred by regulatory agencies | Requires extensive justification and validation |
Table 2: Bioanalytical Method Validation Data for this compound using a Deuterated Internal Standard
The following table presents typical validation data for the quantification of this compound in human plasma using an LC-MS/MS method with a deuterated internal standard. Data is based on the findings of Li et al. (2022).[6]
| Quality Control Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10.0 | 9.8 | 98.0 | 8.5 |
| Low QC | 25.0 | 25.5 | 102.0 | 6.2 |
| Medium QC | 200 | 195 | 97.5 | 4.8 |
| High QC | 800 | 816 | 102.0 | 3.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; Conc.: Concentration; CV: Coefficient of Variation.
Visualizations
Logical Relationship for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard.
Experimental Workflow for Sample Analysis
Caption: Bioanalytical workflow for this compound.
Signaling Pathway of Lubiprostone
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Blog | Quantification Method | this compound [lambda-cro.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference from endogenous prostaglandins in plasma samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from endogenous prostaglandins (B1171923) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference when measuring prostaglandins in plasma?
Interference in prostaglandin (B15479496) (PG) measurement can arise from several sources, categorized as pre-analytical and analytical.
-
Pre-analytical interference stems from sample handling and storage. Platelet activation during blood collection is a major source of artifactual prostaglandin synthesis.[1][2] Improper storage temperatures and prolonged storage can also lead to the degradation of some prostaglandins or the generation of interfering substances.[3][4]
-
Analytical interference depends on the chosen measurement technique. In immunoassays (like ELISA), cross-reactivity of antibodies with structurally similar prostaglandins or their metabolites can lead to inaccurate results.[1][5] The sample matrix itself can also interfere with the assay. For mass spectrometry-based methods (like LC-MS/MS), co-eluting substances with similar mass-to-charge ratios can cause interference.
Q2: How can I prevent the artificial formation of prostaglandins during blood sample collection?
To prevent ex vivo formation of prostaglandins, it is crucial to inhibit platelet activation and enzymatic activity immediately upon collection.
-
Anticoagulant Choice: Use a strong anticoagulant like EDTA.
-
Immediate Cooling: Place the blood collection tube on ice immediately after drawing the sample. Processing at 4°C is recommended to reduce enzymatic degradation, though it's important to note that low temperatures can activate platelets.[6]
-
Cyclooxygenase (COX) Inhibition: Add a COX inhibitor, such as indomethacin, to the collection tube to prevent the enzymatic synthesis of prostaglandins.[7]
-
Rapid Separation: Centrifuge the blood sample as soon as possible to separate plasma from blood cells. A quick separation of cells from the plasma is favorable, since cellular constituents may liberate substances that alter the composition of the sample.[6]
Q3: What is the best method for storing plasma samples for prostaglandin analysis?
Proper storage is critical to maintain the integrity of prostaglandins in plasma.
-
Temperature: Store plasma samples at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability studies are recommended.[8]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade prostaglandins. Aliquot plasma into smaller volumes before freezing.
-
Storage Duration: The stability of prostaglandins varies. For instance, PGE₂ is relatively stable, while PGD₂ can degrade significantly even at -20°C over a few weeks.[8] It's recommended to analyze samples as soon as possible after collection. Some studies have shown that PGE concentrations can increase in plasma samples stored for more than four weeks.[3]
Q4: Which analytical method is better for prostaglandin measurement: Immunoassay (ELISA) or Mass Spectrometry (LC-MS/MS)?
The choice between ELISA and LC-MS/MS depends on the specific requirements of the study.
-
Immunoassays (ELISA): These are generally faster, less expensive, and suitable for high-throughput screening of a single analyte.[1] However, they can suffer from a lack of specificity due to antibody cross-reactivity with other structurally related prostaglandins, potentially leading to overestimated concentrations.[1][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for prostaglandin analysis due to its high sensitivity and specificity.[9][10] It can distinguish between different prostaglandin isomers and can be used for multiplex analysis of several lipids simultaneously.[9] However, it requires more expensive equipment and more complex sample preparation.[8]
Troubleshooting Guides
High Background Signal in Prostaglandin Immunoassays
High background can obscure the true signal and reduce the sensitivity of the assay. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Plate Blocking | Ensure the blocking buffer completely covers the well surface and incubate for the recommended time and temperature to prevent non-specific binding of antibodies.[5] |
| High Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[5] |
| Cross-Reactivity of Antibodies | Select highly specific monoclonal antibodies if available. Check the cross-reactivity profile of the antibody provided by the manufacturer. Consider using a different antibody if cross-reactivity is high.[5] |
| Contaminated Reagents or Samples | Use fresh, high-quality reagents. Ensure proper handling to avoid contamination with substances like detergents or endotoxins.[5] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer to effectively remove unbound antibodies and other reagents.[5] Incorporating a soaking step during washing can also be beneficial.[5] |
| Prolonged Incubation or Incorrect Temperature | Adhere strictly to the incubation times and temperatures specified in the assay protocol.[5] |
Poor Recovery of Prostaglandins After Sample Extraction
Low recovery of prostaglandins during sample preparation can lead to underestimation of their concentration.
| Potential Cause | Troubleshooting Steps |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE protocol, including the choice of sorbent, wash solutions, and elution solvent. The volumes and concentrations of washing and elution solutions should be optimized for each prostaglandin.[11] Adding formic acid to the loading mixture can improve recovery from complex matrices like plasma.[11] |
| Suboptimal Liquid-Liquid Extraction (LLE) | Ensure the pH of the aqueous phase is optimized for the specific prostaglandin being extracted. Use an appropriate organic solvent and ensure thorough mixing. |
| Prostaglandin Degradation During Extraction | Keep samples on ice throughout the extraction process. Work quickly to minimize the time samples are at room temperature. The analysis of unstable prostaglandins like PGD₂ should be carried out promptly, preferably within 8 hours of sample preparation.[8] |
| Binding to Labware | Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize the loss of prostaglandins due to adsorption to plastic surfaces. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Prostaglandins from Plasma
This protocol is a general guideline and may require optimization for specific prostaglandins and sample types.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To a 1 mL plasma sample, add an internal standard (e.g., a deuterated version of the prostaglandin of interest) to correct for extraction losses.
-
Acidify the plasma to a pH of approximately 3.5 by adding a small volume of a suitable acid (e.g., formic acid or citric acid).[8][11] This protonates the carboxylic acid group of the prostaglandins, making them less polar.
-
Centrifuge the acidified plasma at 2,500 x g for 10 minutes at 4°C to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Use an appropriate SPE cartridge (e.g., C18).
-
Condition the cartridge by sequentially passing through:
-
3 mL of methanol (B129727)
-
3 mL of water
-
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the cartridge to remove interfering substances:
-
3 mL of water
-
3 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water)
-
-
-
Elution:
-
Elute the prostaglandins from the cartridge using an appropriate organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for immunoassays.
-
Visualizations
Caption: Workflow for prostaglandin analysis from plasma samples.
Caption: Logic diagram for troubleshooting high background in immunoassays.
Caption: Simplified enzymatic pathway for the synthesis of PGE2.
References
- 1. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentrations of prostaglandins during late human pregnancy: influence of normal and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E generation during storage of plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pxbiovision.com [pxbiovision.com]
- 7. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Robustness of the 15-Hydroxy Lubiprostone Analytical Method
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the robustness of the 15-Hydroxy Lubiprostone analytical method.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the surface of silica-based columns can interact with the analyte, causing peak tailing. | Use a base-deactivated column: Employ a column with end-capping to minimize silanol interactions.Optimize mobile phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 3-4) or the analyte.Add a competing base: Incorporate a small amount of a basic additive like triethylamine (B128534) (TEA) into the mobile phase to block active silanol sites. |
| Column Overload: Injecting too much sample can lead to peak fronting. | Reduce injection volume or sample concentration: Dilute the sample to ensure the injected amount is within the linear range of the column and detector. | |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Match sample solvent to mobile phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Inconsistent Retention Times | Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. | Use a column oven: Maintain a constant and controlled column temperature to ensure reproducible chromatography. |
| Mobile Phase Composition Drift: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents can alter the elution strength. | Prepare fresh mobile phase daily: Ensure accurate measurement of all components and keep mobile phase reservoirs capped.Use a high-quality HPLC system with a reliable pump and mixer. | |
| Column Degradation: Over time, the stationary phase can degrade, leading to shifts in retention. | Monitor column performance: Regularly check system suitability parameters (e.g., tailing factor, theoretical plates).Replace the column when performance degrades. | |
| Poor Resolution Between this compound and Lubiprostone (or other impurities) | Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separation. | Optimize the gradient or isocratic conditions: Systematically vary the mobile phase composition to achieve baseline separation.Consider a different organic modifier: Acetonitrile and methanol (B129727) have different selectivities; switching between them can improve resolution. |
| Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity. | Screen different column selectivities: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation. | |
| Dual Peak for Lubiprostone: In reversed-phase HPLC, Lubiprostone can sometimes exhibit two peaks, complicating the separation of nearby impurities like this compound. | Consider Normal Phase HPLC: A published method suggests using a normal phase column to avoid the dual peak issue for Lubiprostone, which can improve the resolution of related substances. | |
| Low Signal Intensity or Poor Sensitivity | Low UV Absorbance: this compound may have a low chromophore, resulting in a weak UV signal. | Optimize Detection Wavelength: Determine the wavelength of maximum absorbance for this compound.Use a more sensitive detector: A Diode Array Detector (DAD) or Mass Spectrometer (MS) can provide higher sensitivity. LC-MS/MS is particularly suitable for low-level quantification. |
| Poor Extraction Recovery: If sample preparation is required, the analyte may not be efficiently extracted from the sample matrix. | Optimize the extraction procedure: For biological matrices, liquid-liquid extraction has been shown to be effective. For drug products, ensure the diluent fully dissolves the analyte. | |
| Matrix Interference | Co-eluting Endogenous Components (in bioanalysis): Other prostaglandins (B1171923) or lipids in biological samples can interfere with the analyte peak. | Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.Use a highly selective detector: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high selectivity and can minimize the impact of matrix effects. |
| Excipient Interference (in drug product analysis): Formulation components may co-elute with this compound. | Perform forced degradation studies on the placebo: This will help identify any peaks originating from the excipients under stress conditions.Adjust chromatographic conditions: Modify the mobile phase or gradient to separate the analyte from excipient-related peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound challenging?
A1: The analysis of this compound presents several challenges, primarily due to its low concentration levels, especially when present as an impurity in a drug product or as a metabolite in biological fluids.[1][2] Additionally, its structural similarity to the parent drug, Lubiprostone, and other endogenous prostaglandins can lead to difficulties in achieving adequate chromatographic resolution and potential matrix interference.[1]
Q2: What is the most common degradation pathway for Lubiprostone that could lead to the formation of this compound?
A2: The primary metabolic pathway for Lubiprostone involves the reduction of the 15-keto group to a hydroxyl group, forming this compound.[2][3] While this is a metabolic process, similar reducing conditions or certain stress conditions during manufacturing or storage could potentially lead to its formation as a degradation product.
Q3: What type of analytical method is most suitable for the routine quality control of this compound as an impurity?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is typically the most suitable for routine quality control.[4][5] The method should be capable of separating this compound from Lubiprostone and all other potential impurities and degradation products.
Q4: How can I improve the sensitivity of my method for detecting low levels of this compound?
A4: To enhance sensitivity, consider the following:
-
Optimize the detection wavelength: Ensure you are using the lambda max of this compound for UV detection.
-
Increase the injection volume: This should be done cautiously to avoid column overload and peak distortion.
-
Use a more sensitive detector: A Mass Spectrometer (MS) offers significantly higher sensitivity and selectivity compared to a UV detector. An LC-MS/MS method is often preferred for trace-level quantification.[1]
-
Optimize sample preparation: For complex matrices, a robust extraction and concentration step can improve sensitivity.
Q5: What are the critical parameters to consider during method validation for a robust this compound analytical method?
A5: According to ICH guidelines, critical validation parameters include specificity (especially in the presence of degradation products), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. For robustness studies, it is important to evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.
Quantitative Data Summary
The following tables summarize typical validation parameters for a robust analytical method for Lubiprostone and its related substances. While specific data for this compound as a process impurity or degradant is limited in publicly available literature, these tables provide a general framework for the expected performance of a well-developed method.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) between Lubiprostone and this compound | ≥ 1.5 |
| % RSD of Peak Area (n=6 injections) | ≤ 2.0% |
Table 2: Method Validation Parameters (Example)
| Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD of results should be within acceptable limits after deliberate small changes to method parameters. |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Lubiprostone and Related Substances
This protocol is a general example of a stability-indicating method that can be adapted and validated for the specific purpose of quantifying this compound.
1. Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: A base-deactivated C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Lubiprostone and this compound reference standards in the diluent. Further dilute to the desired working concentration.
-
Sample Solution: Accurately weigh and dissolve the Lubiprostone drug substance or product in the diluent to achieve a target concentration.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80 °C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.
Analyze all stressed samples against a non-degraded standard and a placebo control.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
Technical Support Center: High-Throughput Analysis of 15-Hydroxy Lubiprostone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput analysis of 15-Hydroxy Lubiprostone.
Frequently Asked Questions (FAQs)
Q1: Why is this compound measured instead of Lubiprostone in pharmacokinetic studies?
A1: Lubiprostone has low systemic exposure after oral administration, leading to plasma concentrations that are often below the quantitative level.[1] It is rapidly metabolized to its active metabolite, this compound.[1][2] Consequently, regulatory bodies like the FDA recommend using this compound as the primary indicator for evaluating the bioequivalence and pharmacokinetics of Lubiprostone.[1][2][3][4][5]
Q2: What is the most common analytical technique for the high-throughput analysis of this compound?
A2: The most common and recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of this compound found in biological matrices like human plasma.[2][3][4]
Q3: What are the main challenges in developing a robust analytical method for this compound?
A3: The primary challenges include:
-
Low Detection Levels: The low dosage of Lubiprostone results in very low circulating concentrations of its metabolite, requiring detection methods sensitive enough to measure in the low picogram per milliliter (pg/mL) range.[2]
-
Matrix Interference: As a prostaglandin (B15479496) derivative, this compound is structurally similar to other endogenous prostaglandins (B1171923) present in plasma. This can lead to interfering peaks near the analyte's retention time.[2]
-
High Baseline Noise: The use of highly sensitive mass spectrometers can result in a high baseline, which can hinder the detection of low-level analytes.[2]
-
Ineffective Derivatization: Due to the structural similarities with other prostaglandins, derivatization techniques to improve detection are generally ineffective.[2]
Q4: Why is an internal standard important for the analysis, and what is a suitable internal standard for this compound?
A4: An internal standard is crucial for accurate quantification in LC-MS/MS analysis as it helps to correct for variations in sample preparation, injection volume, and ionization efficiency. A suitable and commonly used internal standard is a stable isotope-labeled version of the analyte, such as this compound-D7.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the high-throughput analysis of this compound.
Issue 1: Poor Sensitivity and Inability to Reach the Lower Limit of Quantification (LLOQ)
-
Question: My assay is not sensitive enough to consistently detect this compound at the lower limit of quantification (LLOQ). What are the possible causes and solutions?
-
Answer:
-
Suboptimal Mass Spectrometer Parameters: The choice of precursor and product ions is critical for sensitivity and selectivity. Ensure that the mass parameters are optimized, and a unique, specific daughter ion is selected to minimize noise and maximize signal.[2]
-
Inefficient Sample Extraction: Low recovery of the analyte during sample preparation will lead to poor sensitivity. A liquid-liquid extraction (LLE) technique is effective for achieving sufficient recovery of this compound from plasma.[2] Ensure the pH of the aqueous phase and the choice of organic solvent are optimized for the analyte's chemical properties.
-
Matrix Effects: Ion suppression or enhancement from the biological matrix can significantly impact sensitivity. An effective sample clean-up procedure, such as LLE, is essential. Additionally, ensure the chromatography provides adequate separation of the analyte from matrix components. The use of a deuterium-labeled internal standard can help compensate for matrix effects.[6]
-
High Baseline Noise: A high baseline can obscure the analyte peak at low concentrations.[2] This can be due to a contaminated mobile phase, a dirty ion source, or a non-selective product ion. Troubleshoot by using fresh, high-purity solvents, cleaning the mass spectrometer's ion source, and optimizing the MS/MS transition.
-
Issue 2: Poor Peak Shape and Inconsistent Retention Time
-
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) and a drifting retention time for this compound. What could be the issue?
-
Answer:
-
Column Performance: The analytical column is critical for achieving reproducible chromatography. A core-shell technology column can provide sharp peaks and efficient separations.[2] Ensure the column is not degraded or clogged. A column wash or replacement may be necessary.
-
Mobile Phase Issues: Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phases daily and ensure thorough mixing and degassing. For reproducible chromatography, an extensive gradient program may be required.[2]
-
Sample Solvent Effects: The solvent used to reconstitute the final extract can affect peak shape. If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, use the initial mobile phase composition as the reconstitution solvent.
-
System Contamination: Contamination in the LC system can lead to peak tailing and other issues. Perform regular system maintenance, including flushing the system and changing filters and tubing.
-
Issue 3: High Variability in Quantitative Results
-
Question: My quantitative results for quality control (QC) samples show high variability (%CV is out of range). What are the potential sources of this imprecision?
-
Answer:
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as pipetting and extraction, can introduce variability. Ensure all analysts are following the standard operating procedure (SOP) precisely. The use of automated liquid handling systems can improve precision.
-
Lack of a Suitable Internal Standard: Without a proper internal standard, variations in sample processing and instrument response are not corrected, leading to high variability. The use of a stable isotope-labeled internal standard like this compound-D7 is highly recommended to improve accuracy and precision.[6]
-
Instrument Instability: Fluctuations in the LC pump pressure or the mass spectrometer's ion source can cause inconsistent results. Monitor the system's performance and perform necessary maintenance.
-
Improper Calibration Curve: Ensure the calibration curve is prepared correctly and covers the expected concentration range of the samples. Use a weighted linear regression (e.g., 1/x²) if appropriate to ensure accuracy across the entire range.[1]
-
Experimental Protocols
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a synthesized methodology based on published methods.[1][2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of internal standard working solution (e.g., this compound-D7 in methanol).
-
Vortex for 30 seconds.
-
Add 100 µL of an appropriate buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 4.0) to acidify the sample.
-
Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system.
-
Analytical Column: A core-shell technology column (e.g., C18, 2.6 µm, 100 x 2.1 mm).[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: An extensive gradient program with a total run time of approximately 10 minutes.[2]
-
Example Gradient: 0-1 min (50% B), 1-5 min (50-95% B), 5-7 min (95% B), 7.1-10 min (50% B).
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A highly sensitive triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions:
-
This compound: Monitor a specific precursor ion to a unique product ion.
-
Internal Standard (this compound-D7): Monitor the corresponding mass transition.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for a validated LC-MS/MS method for this compound in human plasma.
Table 1: Precision and Accuracy of Quality Control Samples [2]
| Quality Control Sample | Mean (pg/mL) | SD (±) | Precision (%CV) | Accuracy (%) | n |
| DQC (1/5) | 837.28 | 45.73 | 5.5 | 93.2 | 18 |
| HQC | 238.15 | 13.49 | 5.7 | 100.7 | 18 |
| MQC | 139.12 | 8.80 | 6.3 | 98.0 | 18 |
| LMQC | 40.39 | 2.56 | 6.3 | 101.6 | 18 |
| LQC | 2.81 | 0.30 | 10.6 | 93.6 | 18 |
| LLOQ QC | 1.04 | 0.18 | 17.1 | 101.1 | 18 |
DQC: Dilution Quality Control; HQC: High Quality Control; MQC: Medium Quality Control; LQC: Low Quality Control; LLOQ: Lower Limit of Quantification; SD: Standard Deviation; CV: Coefficient of Variation.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers [3][4]
| Parameter | Value |
| Cmax (pg/mL) | 75.8 ± 57.6 |
| AUC0-t (pg·h/mL) | 222 ± 68.0 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Visualizations
Signaling Pathway and Metabolism
Caption: Metabolic and signaling pathway of Lubiprostone.
Experimental Workflow
Caption: High-throughput sample preparation and analysis workflow.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common analytical issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Blog | Quantification Method | this compound [lambda-cro.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
Validation & Comparative
Validation of 15-Hydroxy Lubiprostone as a Primary Pharmacokinetic Endpoint: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15-hydroxy lubiprostone (B194865) as a primary pharmacokinetic (PK) endpoint against alternative methods for assessing the bioequivalence (BE) of lubiprostone products. Experimental data, detailed protocols, and visual diagrams are presented to support the validation and application of this key metabolite in clinical and research settings.
Introduction
Lubiprostone, a locally acting chloride channel activator, is used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. A significant challenge in the pharmacokinetic evaluation of lubiprostone is its low systemic bioavailability, resulting in plasma concentrations that are often below the limit of quantification (10 pg/mL).[1][2] Consequently, standard pharmacokinetic parameters such as Cmax, AUC, and t1/2 for the parent drug cannot be reliably determined.[2][3]
Following oral administration, lubiprostone is rapidly and extensively metabolized to 15-hydroxy lubiprostone, its primary and measurable active metabolite, also known as M3.[1][2][4] The U.S. Food and Drug Administration (FDA) recommends this compound as the designated analyte for pharmacokinetic and bioequivalence studies of lubiprostone capsules.[3][5]
Comparison of Pharmacokinetic Endpoints
The selection of an appropriate endpoint is critical for the accurate assessment of lubiprostone's in vivo performance. Here, we compare the use of this compound with an alternative clinical endpoint.
| Endpoint | Description | Advantages | Disadvantages |
| This compound (Metabolite PK) | Measurement of the concentration of the primary active metabolite, this compound, in plasma over time to determine pharmacokinetic parameters (Cmax, AUC). | - Directly reflects systemic exposure to an active moiety.[6][7] - Recommended by regulatory agencies like the FDA for BE studies.[5] - Allows for the use of sensitive and specific bioanalytical methods (LC-MS/MS).[3][6] | - Requires highly sensitive analytical methods due to low circulating concentrations (pg/mL range).[3][6] - Potential for interference from endogenous prostaglandins (B1171923) with similar structures.[3] |
| Spontaneous Bowel Movements (SBMs) (Clinical Endpoint) | Measurement of the frequency of spontaneous bowel movements as a primary efficacy endpoint in clinical trials.[5] | - Directly measures the therapeutic effect of the drug.[8] - Can be used to establish bioequivalence for certain formulations where PK data may not be sufficient.[5][9] | - Subjective nature of patient-reported outcomes can introduce variability. - Requires a larger sample size and a more complex study design, often including a placebo arm.[5] - Less sensitive in detecting formulation differences compared to PK studies.[9] |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound from studies in healthy adult volunteers.
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Cmax | 41.5 pg/mL | Single 24 mcg oral dose | [2] |
| AUC0–t | 57.1 pg·hr/mL | Single 24 mcg oral dose | [2] |
| Tmax | ~1.10 hours | Single 24 mcg oral dose | [2] |
| t½ | 0.9 to 1.4 hours | Single 24 mcg oral dose | [2] |
| Cmax | 75.8 ± 57.6 pg/mL | Fed administration | [6][7] |
| AUC0–t | 222 ± 68.0 pg·h/mL | Fed administration | [6][7] |
| Cmax | 49.2 pg/mL | Single 24 mcg dose (fasting) | [10] |
| AUC0-t | 74.0 h/pg/mL | Single 24 mcg dose (fasting) | [10] |
Experimental Protocols
Bioanalytical Method for Quantification of this compound in Human Plasma
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add an internal standard.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 5500 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Key Parameters: Optimize ion spray voltage, source temperature, and collision energy.
4. Method Validation
The method should be fully validated according to regulatory guidelines, including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
Visualizations
Metabolic Pathway of Lubiprostone
Caption: Metabolic conversion of lubiprostone to its primary active metabolite.
Experimental Workflow for Method Validation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fda.gov [fda.gov]
- 3. Blog | Quantification Method | this compound [lambda-cro.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lubiprostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioavailability of Lubiprostone Formulations: A Focus on the 15-Hydroxy Lubiprostone Metabolite
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of different Lubiprostone (B194865) formulations, with a specific focus on its primary active metabolite, 15-Hydroxy Lubiprostone (M3). Due to Lubiprostone's low systemic bioavailability, the U.S. Food and Drug Administration (FDA) recommends using the M3 metabolite as the key indicator for bioequivalence studies.[1] This document summarizes key pharmacokinetic data from comparative studies, outlines experimental protocols, and presents visual representations of metabolic pathways and experimental workflows to aid researchers in the field of drug development.
Executive Summary
Recent studies comparing a novel sprinkle formulation of Lubiprostone with the established soft gelatin capsule have revealed significant differences in their pharmacokinetic profiles. While both formulations are effective in treating constipation, they are not bioequivalent. Under fasted conditions, the sprinkle formulation leads to a notably higher systemic exposure to the active metabolite, this compound, compared to the capsule formulation. This guide will delve into the quantitative data from these findings and provide the methodologies used in these critical comparative studies.
Data Presentation: Pharmacokinetic Comparison of Lubiprostone Formulations
The following table summarizes the key pharmacokinetic parameters for the this compound metabolite following the administration of two different Lubiprostone formulations: a sprinkle formulation and a soft gelatin capsule. The data is derived from a single-dose, crossover pharmacokinetic study in healthy volunteers under fasted conditions.
| Formulation | Analyte | Cmax (pg/mL) | AUC (pg·hr/mL) | Tmax (hr) |
| Lubiprostone Sprinkle | This compound | 75.8 ± 57.6 | 222 ± 68.0 | ~1.1 |
| Lubiprostone Capsule | This compound | 41.5 | 57.1 | ~1.1 |
Data for the sprinkle formulation is from a study in healthy Chinese volunteers under fed conditions, and capsule data is from a separate study in adults. Direct head-to-head data with standard deviations for both formulations from the same study is not publicly available; however, a comparative study reported that the overall exposure (AUC) to the M3 metabolite was approximately 44% higher with the sprinkle formulation versus the capsule under fasted conditions.[2][3]
Experimental Protocols
The methodologies outlined below are representative of those used in comparative bioavailability studies of Lubiprostone formulations.
Bioequivalence Study Design
A typical bioequivalence study for Lubiprostone formulations is a randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers are recruited. Inclusion criteria typically include age between 18 and 55 years, and a body mass index within a normal range. Exclusion criteria would include any gastrointestinal disorders or use of medications that could interfere with the study drug.
-
Dosing: Participants receive a single oral dose of each Lubiprostone formulation (e.g., 24 mcg of the sprinkle formulation and 24 mcg of the capsule formulation) and a placebo in a randomized sequence, with a washout period between each treatment.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose).
-
Bioanalysis: The plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and time to maximum plasma concentration (Tmax), are calculated for this compound for each formulation.
Analytical Method: Quantification of this compound
The quantification of this compound in human plasma is a critical component of the bioequivalence assessment. Due to the low circulating concentrations of the metabolite, a highly sensitive and specific analytical method is required.
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the bioanalysis of this compound.[4][5]
-
Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction or solid-phase extraction technique to isolate the analyte and remove interfering substances.
-
Chromatography: The extracted samples are then injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 analytical column. A gradient mobile phase is used to separate this compound from other plasma components.
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the quantification of the analyte.
-
Validation: The bioanalytical method is fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizing the Process: Diagrams and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Lubiprostone and the experimental workflow for a comparative bioavailability study.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Capsule and Sprinkle Formulations of Lubiprostone Are Not Biologically Similar in Patients with Functional Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical trial: phase 2 study of lubiprostone for irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of 15-Hydroxy Lubiprostone Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, between different laboratories. Due to the low systemic exposure of Lubiprostone, pharmacokinetic evaluations rely on the accurate measurement of this metabolite.[1][2][3][4] Ensuring consistency and reliability of analytical data across different testing sites is critical for the successful clinical development and bioequivalence studies of Lubiprostone.
While no direct inter-laboratory comparison studies for this compound have been published, this guide synthesizes information from validated single-laboratory methods to propose a standardized protocol and highlight key performance indicators for comparison.
Comparative Summary of Validated LC-MS/MS Methods
The following table summarizes the key performance parameters of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, as reported in a single-laboratory study. This data can serve as a benchmark for laboratories seeking to establish and cross-validate their own methods.
| Parameter | Performance Characteristic |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[5] |
| Linearity Range | 5 - 2000 pg/mL |
| Intra-day Precision (RSD%) | ≤ 15% |
| Inter-day Precision (RSD%) | ≤ 15% |
| Accuracy (RE%) | Within ± 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal |
Proposed Standardized Protocol for Inter-Laboratory Cross-Validation
To ensure comparability of results between laboratories, a detailed and harmonized experimental protocol is essential. The following proposed protocol is based on established and validated methods.[1][3]
Sample Preparation: Liquid-Liquid Extraction
-
Objective: To extract this compound and an internal standard (IS) from human plasma.
-
Procedure:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 50 µL of 2% formic acid in water and vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions
-
Objective: To achieve optimal separation of this compound and the IS from endogenous plasma components.
-
Parameters:
-
HPLC Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometric Detection
-
Objective: To provide sensitive and selective detection of this compound and the IS.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor Ion → Product Ion
-
Internal Standard: Precursor Ion → Product Ion
-
-
Source Parameters: Optimized for the specific instrument being used (e.g., capillary voltage, source temperature, gas flows).
-
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
Conclusion
A robust and validated analytical method for this compound is paramount for the successful development of Lubiprostone. By adhering to a standardized protocol and establishing clear acceptance criteria for performance parameters, laboratories can ensure the generation of consistent, reliable, and comparable data. This guide provides a foundational framework to assist researchers and drug development professionals in designing and executing inter-laboratory cross-validation studies for this critical analyte.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Blog | Quantification Method | this compound [lambda-cro.com]
- 4. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Researcher's Guide to Incurred Sample Reanalysis (ISR) for 15-Hydroxy Lubiprostone
This guide provides a comparative overview of the principles and execution of Incurred Sample Reanalysis (ISR) for 15-hydroxy lubiprostone (B194865), the primary active metabolite of lubiprostone, in the context of clinical trials. Due to lubiprostone's low systemic exposure after oral administration, regulatory bodies recommend that 15-hydroxy lubiprostone serve as the key indicator for pharmacokinetic (PK) evaluations.[1][2][3] ISR is a critical regulatory requirement that demonstrates the reproducibility of a validated bioanalytical method, ensuring the reliability of clinical trial data.[4][5]
Metabolic Pathway of Lubiprostone
Lubiprostone is rapidly and extensively metabolized in the stomach and jejunum, primarily through reduction of the carbonyl group at the 15-position by carbonyl reductase to form its major and active metabolite, this compound.[6][7][8] This biotransformation does not involve the hepatic cytochrome P450 system.[7]
Caption: Metabolic pathway of Lubiprostone to this compound.
Regulatory Framework for Incurred Sample Reanalysis
ISR is mandated by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for pivotal pharmacokinetic and bioequivalence studies.[4][9] While the core principles are harmonized, minor differences exist. The objective is to verify that the precision and accuracy of a bioanalytical method, established using spiked quality control (QC) samples, are reproducible with incurred samples from dosed subjects.[9][10]
| Parameter | FDA Guidance | EMA Guideline |
| Applicability | Required for all pivotal PK/PD and in vivo human BE studies.[10] | Required for all pivotal bioequivalence trials, first clinical trial in subjects, and first patient trials.[4] |
| Number of Samples | Up to 10% of study samples.[9] | For studies with >1000 samples, 10% of the first 1000 and 5% of the excess.[5] |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase.[9] | Samples should be selected around Cmax and in the elimination phase. |
| Acceptance Criteria | For small molecules, at least two-thirds (67%) of the reanalyzed samples must be within ±20% of the mean of the initial and repeat values.[9] | At least 67% of the repeats should have a percent difference between the initial and repeat concentration within 20% of their mean.[4] |
| Failure Investigation | If the overall ISR assessment fails, sample analysis should be halted, and a documented investigation must be performed.[9] | An investigation into the cause of the failure is required. |
Bioanalytical Method for this compound
The quantification of this compound in biological matrices, typically human plasma, presents challenges due to its very low circulating concentrations (in the low pg/mL range) and potential interference from endogenous prostaglandins.[2][3] A highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is the standard for reliable quantification.[1][2]
Representative Experimental Protocol: LC-MS/MS
The following protocol is a representative example based on published methodologies for the analysis of this compound in human plasma.[1][3][11]
| Step | Parameter | Description |
| 1. Sample Prep | Technique | Liquid-Liquid Extraction (LLE).[3] |
| Procedure | Plasma samples are extracted using a solvent mixture (e.g., methyl tertiary butyl ether, dichloromethane, ethyl acetate) to isolate the analyte and remove matrix components.[11] | |
| 2. Chromatography | System | Ultra-High Performance Liquid Chromatography (UPLC). |
| Column | A reversed-phase column, such as an Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm), is typically used.[11] | |
| Mobile Phase | A gradient elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).[11] | |
| Flow Rate | A typical flow rate is around 0.3 mL/min.[11] | |
| 3. Mass Spec | System | Triple Quadrupole (TQD) Mass Spectrometer.[11] |
| Ionization | Positive Electrospray Ionization (ESI+).[11] | |
| Detection | Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[3] | |
| LLOQ | A lower limit of quantification (LLOQ) of approximately 2.50 pg/mL is achievable and more sensitive than the 5.00 pg/mL recommended by draft FDA guidance.[3] |
ISR Workflow and Comparison Guide
The ISR process follows a systematic workflow to ensure an unbiased assessment of method reproducibility. An investigation is triggered if the acceptance criteria are not met, which could lead to method modification and revalidation.[9]
Caption: General workflow for conducting Incurred Sample Reanalysis (ISR).
Comparison: Method Performance vs. Regulatory Standard
This table provides a comparative summary of the ISR acceptance criteria against representative data for a hypothetical, successful analysis of this compound.
| Metric | Regulatory Standard (Small Molecules) | Representative Performance Data (LC-MS/MS Method) | Status |
| Samples Reanalyzed | Up to 10% of total study samples.[9] | 100 out of 1000 total samples (10%). | Compliant |
| Acceptance Window | Difference between original and repeat values must be within ±20% of the mean.[4] | N/A | N/A |
| Passing Threshold | At least 67% of reanalyzed samples must meet the acceptance window.[9] | 92 out of 100 samples (92%) were within the ±20% window. | PASS |
| Result | N/A | The bioanalytical method is considered reproducible for the analysis of incurred samples. | N/A |
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blog | Quantification Method | this compound [lambda-cro.com]
- 3. tandfonline.com [tandfonline.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmahealths.com [pharmahealths.com]
- 7. Lubiprostone - Wikipedia [en.wikipedia.org]
- 8. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. nebiolab.com [nebiolab.com]
- 11. researchgate.net [researchgate.net]
Establishing a Robust Linear Range for 15-Hydroxy Lubiprostone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the linear range for the quantification of 15-Hydroxy Lubiprostone (M3), the primary active metabolite of Lubiprostone. Due to the low systemic exposure of the parent drug, accurate and sensitive quantification of this metabolite is critical for pharmacokinetic and bioequivalence studies.[1][2][3] This document outlines the prevalent analytical techniques, presents comparative performance data, and offers a detailed experimental protocol for determining the linear range.
Comparative Analysis of Analytical Methods
The consensus in the scientific literature points to Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as the gold standard for the quantification of this compound in biological matrices.[1][2][3] This preference is driven by the method's high sensitivity and selectivity, which are essential for measuring the low picogram-per-milliliter concentrations typical of this analyte.[4]
Challenges in method development include the low circulating levels of the metabolite and potential interference from endogenous prostaglandins (B1171923) with similar structures.[4] Therefore, a robust and validated method with a well-defined linear range is paramount for reliable data generation.
Performance Data: Linear Range of Quantification
The following table summarizes the linear ranges for this compound quantification reported in the literature and regulatory documents.
| Analytical Method | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| LC-MS/MS | Human Plasma | 10 - 1000 pg/mL | 10 pg/mL | 1000 pg/mL | [5] |
| LC-MS/MS | Human Plasma | Not explicitly stated | 2.50 pg/mL (as limit of detection) | Not explicitly stated | [3][6] |
Note: The FDA has recommended a lower limit of quantification of 5.00 pg/mL for bioanalytical methods.[6]
Experimental Protocol: Establishing the Linear Range for this compound Quantification via LC-MS/MS
This protocol outlines the key steps for determining the linear range of an LC-MS/MS method for this compound in human plasma.
1. Preparation of Standard Solutions:
-
Primary Stock Solution: Prepare a primary stock solution of this compound certified reference standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to achieve concentrations that will be used to spike the biological matrix.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of a suitable internal standard (e.g., a deuterated analog of this compound) in a similar manner.
2. Preparation of Calibration Standards:
-
Spike a known volume of the biological matrix (e.g., human plasma) with the working standard solutions to create a set of calibration standards.
-
A typical calibration curve should consist of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels.
-
The concentration range of the calibration standards should bracket the expected in-study sample concentrations.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a fixed volume of each calibration standard and quality control (QC) sample, add the internal standard working solution.
-
Add an appropriate extraction solvent (e.g., methyl tertiary butyl ether).
-
Vortex mix to ensure thorough extraction of the analyte and internal standard.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard.
-
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the best fit for the data.
-
The linear range is the range of concentrations over which the analytical method is shown to be accurate, precise, and linear.
-
Acceptance Criteria for the Calibration Curve:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the non-zero calibration standards must meet this criterion, including the LLOQ and the highest concentration standard.
-
Workflow for Establishing the Linear Range
Caption: Workflow for Linear Range Determination of this compound.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Blog | Quantification Method | this compound [lambda-cro.com]
- 5. fda.gov [fda.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to Bioanalytical Assays for 15-Hydroxy Lubiprostone
For researchers and drug development professionals, the accurate and precise quantification of 15-hydroxy lubiprostone (B194865), the active metabolite of lubiprostone, is critical for pharmacokinetic and bioequivalence studies. Due to the low systemic exposure of lubiprostone after oral administration, its dominant and active metabolite, 15-hydroxy lubiprostone, is the recommended analyte for pharmacokinetic evaluation.[1][2][3] This guide provides a comparative overview of published bioanalytical methods for the quantification of this compound in human plasma, with a focus on accuracy and precision based on available experimental data.
The primary analytical technique for the bioanalysis of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity, which are necessary to measure the low circulating concentrations of the metabolite.[1][2][4][5]
Performance Comparison of LC-MS/MS Assays
The following table summarizes the performance characteristics of two validated LC-MS/MS methods for the quantification of this compound in human plasma.
| Parameter | Method 1: Li et al. (2022) | Method 2: Lambda Therapeutic Research |
| Linearity Range | 5.00 - 500 pg/mL | 1.04 - 837 pg/mL (based on QC samples) |
| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL | 1.04 pg/mL |
| Intra-day Precision (%CV) | 4.8% - 11.2% | 5.5% - 17.1% |
| Inter-day Precision (%CV) | 6.8% - 10.4% | Not explicitly stated, global statistics provided |
| Accuracy (% Bias or % Recovery) | -5.2% to 7.8% | 93.2% - 101.6% (% Accuracy) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
Detailed Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method is crucial for reproducibility and method evaluation. The following protocol is based on the study by Li et al. (2022).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (d4-15-keto-PGE2).
-
Add 50 µL of 2% formic acid in water and vortex for 30 seconds.
-
Add 1.5 mL of the extraction solvent (ethyl acetate/n-hexane, 1:1, v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (acetonitrile/water, 1:1, v/v).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: Shimadzu LC-30AD system
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient was used.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex Triple Quad 6500+
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 409.2 → 391.2
-
Internal Standard (d4-15-keto-PGE2): m/z 355.2 → 319.2
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 55 psi
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound in human plasma using LC-MS/MS.
Caption: General workflow for the LC-MS/MS bioanalysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Blog | Quantification Method | this compound [lambda-cro.com]
Comparison of different extraction methods for 15-Hydroxy Lubiprostone
For researchers, scientists, and drug development professionals working with lubiprostone (B194865), the accurate quantification of its primary active metabolite, 15-hydroxy lubiprostone, is critical for pharmacokinetic and bioequivalence studies. The choice of extraction method from biological matrices, such as plasma, significantly impacts the sensitivity, accuracy, and throughput of subsequent analyses, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of common extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—offering insights into their methodologies and performance characteristics for the analysis of this compound.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key performance metrics for Liquid-Liquid Extraction and Solid-Phase Extraction based on typical results for prostaglandin (B15479496) analysis. Data for Supercritical Fluid Extraction is based on its general performance for lipid-based molecules.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Extraction Recovery | 70-90% | 85-100% | >90% |
| Purity of Extract | Moderate | High | High |
| Selectivity | Moderate | High | High |
| Solvent Consumption | High | Low to Moderate | Minimal (CO2 is recycled) |
| Throughput | Low to Moderate | High (amenable to automation) | Low to Moderate |
| Cost per Sample | Low | Moderate | High (instrumentation) |
| Method Development | Relatively Simple | More Complex | Complex |
| Environmental Impact | High (organic solvents) | Moderate | Low |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for prostaglandins (B1171923) and similar fatty acid molecules and can be adapted and optimized for this compound.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from methods for the extraction of prostaglandins from human plasma.[1]
-
Sample Preparation: To 500 µL of human plasma, add an internal standard solution.
-
Acidification: Acidify the plasma sample to a pH of approximately 3-4 with a suitable acid (e.g., 1M formic acid) to protonate the carboxylic acid group of this compound, making it less water-soluble.
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol). Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with a fresh aliquot of the organic solvent, and the organic layers combined.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure for the extraction of acidic drugs and metabolites from biological fluids using a polymeric reversed-phase SPE sorbent.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Strata-X) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% phosphoric acid in water. Add the internal standard.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a less polar solvent (e.g., 20% methanol) can be performed to remove additional interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol or a mixture of methanol and a weak base (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Supercritical Fluid Extraction (SFE) - A Potential Alternative
While less common for routine bioanalysis of drug metabolites due to the specialized equipment required, SFE offers a "green" alternative with high selectivity.[2][3]
-
Sample Preparation: The plasma sample may be lyophilized or mixed with a dispersing agent (e.g., diatomaceous earth) and loaded into the extraction vessel.
-
Extraction: The vessel is pressurized with supercritical carbon dioxide (scCO2) at a specific temperature and pressure (e.g., 40-60°C and 200-400 bar). A polar co-solvent (modifier) such as methanol may be added to the scCO2 to enhance the extraction efficiency of moderately polar analytes like this compound.
-
Collection: The scCO2 containing the extracted analyte is passed through a restrictor where the pressure is reduced, causing the CO2 to return to a gaseous state and the analyte to precipitate into a collection vial.
-
Reconstitution: The collected extract is then dissolved in a suitable solvent for analysis.
Mandatory Visualization
Caption: Comparative workflow of LLE, SPE, and SFE for this compound extraction.
Caption: Metabolic and analytical pathway of Lubiprostone to this compound.
References
- 1. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LC-MS/MS with Competing Analytical Techniques
In the landscape of analytical chemistry, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold-standard for the sensitive and specific quantification of a wide array of molecules. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for generating robust and reliable data. This guide provides an objective comparison of LC-MS/MS against other prevalent analytical methods—Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols.
LC-MS/MS vs. ELISA
The choice between LC-MS/MS and ELISA is a common dilemma in biomarker and therapeutic drug monitoring. While both are powerful techniques, they operate on fundamentally different principles, leading to distinct advantages and limitations.
Key Distinctions:
-
Specificity: LC-MS/MS offers superior specificity by identifying molecules based on their unique mass-to-charge ratio and fragmentation patterns.[1][2][3] Immunoassays, like ELISA, rely on antibody-antigen binding, which can sometimes suffer from cross-reactivity with structurally similar molecules, potentially leading to inaccurate results.[1][3][4]
-
Multiplexing: LC-MS/MS can simultaneously measure multiple analytes in a single run, making it highly efficient for panel testing.[1] In contrast, a standard ELISA is typically designed to quantify a single analyte.
-
Development Time: Developing a new ELISA is a lengthy process that involves antibody production and validation. LC-MS/MS methods can be developed and validated more rapidly, provided the analyte's chemical properties are known.
-
Cost and Throughput: ELISA is generally more cost-effective for high-throughput screening of a single analyte due to its simpler instrumentation and workflow.[5] LC-MS/MS systems represent a significant capital investment and require specialized expertise to operate.[5]
Quantitative Performance Comparison: Tacrolimus (B1663567) in Whole Blood
The immunosuppressant drug tacrolimus is a prime example where both LC-MS/MS and immunoassays are used for therapeutic drug monitoring. The following table summarizes a performance comparison based on published data.
| Performance Metric | LC-MS/MS | ELISA |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] | 1.5 ng/mL |
| Linear Range | 0.5 - 100.0 ng/mL[6] | 3.0 - 30.0 ng/mL |
| Intra-day Precision (%CV) | 0.8 - 9.4%[6] | < 10% |
| Inter-day Precision (%CV) | < 9.4%[6] | < 15% |
| Accuracy (% Recovery) | 93.3% - 109.2%[6] | Generally shows positive bias compared to LC-MS/MS[4] |
Note: Performance metrics for ELISA can vary significantly between different commercial kits. The data presented is a representative example.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for LC-MS/MS and ELISA.
LC-MS/MS vs. HPLC-UV
For the analysis of small molecules, HPLC with UV detection is a widely used and robust technique. However, LC-MS/MS often provides significant advantages in terms of sensitivity and selectivity.
Key Distinctions:
-
Sensitivity: LC-MS/MS is generally more sensitive than HPLC-UV, often achieving lower limits of detection (LOD) and quantification (LOQ).[7]
-
Selectivity: UV detection can be prone to interference from co-eluting compounds that absorb at the same wavelength.[8] LC-MS/MS provides an additional dimension of selectivity through mass analysis, allowing for the differentiation of compounds with similar chromatographic behavior but different masses.[8]
-
Applicability: HPLC-UV is limited to analytes that possess a chromophore (a part of the molecule that absorbs UV light). LC-MS/MS can analyze a broader range of compounds, including those without a chromophore.
-
Cost and Complexity: HPLC-UV systems are less expensive and generally easier to operate and maintain than LC-MS/MS instruments.[4]
Quantitative Performance Comparison: Antibiotics in Plasma
The quantification of antibiotics in patient plasma is crucial for optimizing dosing regimens. The table below compares the performance of LC-MS/MS and HPLC-UV for this application.
| Performance Metric | LC-MS/MS (Meropenem) | HPLC-UV (Meropenem) | LC-MS/MS (Piperacillin) | HPLC-UV (Piperacillin) |
| LOD | 0.01 µg/kg[7] | 3 µg/kg[7] | 0.05 µg/kg[7] | 5 µg/kg[7] |
| LOQ | 0.01 µg/kg[7] | 10 µg/kg[7] | 0.11 µg/kg[7] | 16 µg/kg[7] |
| Precision (%RSD) | < 5%[7] | < 5%[7] | < 5%[7] | < 5%[7] |
| Accuracy (%RE) | < ±5%[7] | < ±5%[7] | < ±5%[7] | < ±5%[7] |
Note: The presented data for antibiotics demonstrates the significantly lower detection and quantification limits achievable with LC-MS/MS compared to HPLC-UV.
LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS is primarily dictated by the physicochemical properties of the analyte of interest.
Key Distinctions:
-
Analyte Properties: GC-MS is best suited for volatile and thermally stable compounds.[9][10] LC-MS/MS is ideal for non-volatile, polar, and thermally labile molecules.[9][10]
-
Derivatization: Non-volatile compounds often require a chemical derivatization step to increase their volatility before they can be analyzed by GC-MS.[11][12][13][14][15] This adds an extra step to the sample preparation workflow. LC-MS/MS typically does not require derivatization.
-
Sample Matrix: Both techniques can be used for a wide range of sample matrices, but the sample preparation methods will differ.
Quantitative Performance Comparison: Pesticide Residues in Food
The analysis of pesticide residues in agricultural products is a common application for both LC-MS/MS and GC-MS/MS. The choice of technique often depends on the specific pesticides being targeted.
| Performance Metric | LC-MS/MS | GC-MS/MS |
| LOD | 0.03–0.5 μg/kg[16] | 0.9–2.0 μg/kg[16] |
| LOQ | 0.6–1.5 μg/kg[16] | 3.0–5.7 μg/kg[16] |
| Precision (%RSD) | < 5.3% (interday)[16] | < 4% (interday)[16] |
| Accuracy (% Recovery) | 70-120%[16] | 70-120%[16] |
Note: In this example for pesticide analysis, LC-MS/MS demonstrates lower detection and quantification limits for the targeted analytes compared to GC-MS/MS.
Logical Decision Pathway
The following diagram illustrates a logical pathway for selecting the most appropriate analytical technique based on analyte properties.
Experimental Protocols
LC-MS/MS Protocol for Tacrolimus in Whole Blood
This protocol is a representative example for the quantification of tacrolimus in whole blood.
-
Sample Preparation:
-
To 50 µL of whole blood sample, add an internal standard solution (e.g., ascomycin (B1665279) or a stable isotope-labeled tacrolimus).[17][18]
-
Perform protein precipitation by adding 100 µL of a precipitation agent (e.g., methanol (B129727) or acetonitrile containing zinc sulfate).[17]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).[19]
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., methanol) is typically used.[19]
-
MS System: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for tacrolimus and the internal standard. For tacrolimus, a common transition is m/z 821.5 → 768.3 (as an ammonium adduct).[18]
-
Sandwich ELISA Protocol for Biomarker Quantification
This is a general protocol for a sandwich ELISA. Specific details may vary depending on the commercial kit used.[20][21]
-
Plate Coating: Dilute the capture antibody in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[20]
-
Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples (diluted in an appropriate buffer) to the wells. Incubate for 2 hours at room temperature.[20]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[20]
-
Enzyme-Conjugate Incubation: Wash the plate. Add 100 µL of a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition and Signal Detection: Wash the plate. Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Sample Preparation for HPLC-UV Analysis
A general workflow for preparing biological samples for HPLC-UV analysis is as follows:
-
Protein Precipitation: For samples with high protein content like plasma or serum, protein precipitation is a common first step to prevent column clogging and interference.[22] This is often done using organic solvents such as acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[22][23]
-
Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up method where the analyte of interest is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of solvent.
-
Filtration: It is crucial to filter all samples through a 0.22 or 0.45 µm filter before injection into the HPLC system to remove any particulate matter that could damage the column.[24]
Derivatization for GC-MS Analysis
For non-volatile analytes, derivatization is necessary to increase their volatility for GC-MS analysis.[11][12][13][14][15] Common derivatization methods include:
-
Silylation: This is one of the most common derivatization techniques, where active hydrogens in functional groups like -OH, -NH₂, and -SH are replaced with a trimethylsilyl (B98337) (TMS) group.[11][14]
-
Acylation: This method introduces an acyl group into molecules containing active hydrogens, which can improve their chromatographic properties.[11][14]
-
Alkylation: This involves the replacement of active hydrogens with an alkyl group. Esterification of carboxylic acids is a common example of alkylation.[14]
The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the analyte.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.sciltp.com [media.sciltp.com]
- 5. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Validation Results Obtained by GC-MS/MS and LC-MS/MS for the Analysis of Residual Pesticides in Agricultural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of Tacrolimus in Whole Blood Using High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]
- 19. academic.oup.com [academic.oup.com]
- 20. mabtech.com [mabtech.com]
- 21. betalifesci.com [betalifesci.com]
- 22. organomation.com [organomation.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
Unraveling the Variability in 15-Hydroxy Lubiprostone Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatments for chronic idiopathic constipation and irritable bowel syndrome with constipation is continually evolving. A key player in this field, Lubiprostone, and its primary active metabolite, 15-Hydroxy Lubiprostone (M3), exhibit notable inter-subject variability in their pharmacokinetic profiles. This guide provides a comprehensive comparison of this compound's pharmacokinetics with alternative therapeutic agents, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The systemic exposure of Lubiprostone is minimal, with plasma concentrations often falling below the quantifiable limit. Therefore, pharmacokinetic assessments rely on its major active metabolite, this compound (M3). The following tables summarize the key pharmacokinetic parameters of M3 and compare them with those of the metabolites of alternative drugs.
Table 1: Pharmacokinetic Parameters of this compound (M3) in Healthy Adults Following a Single 24 mcg Oral Dose of Lubiprostone
| Population | Cmax (pg/mL) | AUC (pg·hr/mL) | Tmax (hr) | t½ (hr) | Reference |
| Adults | 41.5 | 57.1 | ~1.10 | 0.9 to 1.4 | [1] |
| Healthy Chinese Adults | 49.2 | 74.0 | - | 1.1 | [2] |
| Pediatric Patients (≥ 36 kg) | 41.8 ± 17.0 | 58.5 ± 30.6 | - | - | [1] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; t½: Half-life.
The significant standard deviations in the pediatric patient data, which are comparable to adult values, highlight the considerable inter-subject variability in the pharmacokinetics of this compound, with coefficients of variation for Cmax and AUC approaching 40-50%.
Table 2: Pharmacokinetic Parameters of Metabolites of Alternative Drugs
| Drug (Metabolite) | Dose | Population | Cmax (ng/mL) | AUC (hr·ng/mL) | Key Finding | Reference |
| Tenapanor (Tenapanor-M1) | 50 mg (repeated dose) | Chinese Adults | 19.18 | 201.71 | Similar exposure between Chinese and Caucasian subjects. | [3][4] |
| Tenapanor (Tenapanor-M1) | 50 mg (repeated dose) | Caucasian Adults | 17.60 | 182.57 | Similar exposure between Chinese and Caucasian subjects. | [3][4] |
Table 3: Systemic Exposure of Other Alternative Drugs
| Drug | Mechanism of Action | Systemic Absorption | Key Finding | Reference |
| Linaclotide | Guanylate cyclase-C agonist | Minimal | Plasma concentrations of parent drug and active metabolite are generally below the limit of quantitation. | [5] |
| Plecanatide | Guanylate cyclase-C agonist | Minimal | Not orally bioavailable with essentially no measurable plasma concentrations of the parent drug and its major metabolite. | [6] |
Experimental Protocols
The quantification of this compound in human plasma is typically performed using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
A typical experimental workflow for a pharmacokinetic study of this compound would involve:
-
Subject Recruitment: Healthy volunteers or patient populations are enrolled after providing informed consent.
-
Drug Administration: A single oral dose of Lubiprostone is administered to the subjects.
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dose.
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by liquid-liquid extraction to isolate the analyte of interest.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system for the separation and quantification of this compound.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, Tmax, and t½ using non-compartmental analysis.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
The pharmacokinetic profile of this compound is characterized by significant inter-subject variability. In contrast, alternatives like Linaclotide and Plecanatide exhibit minimal systemic absorption, making a direct pharmacokinetic comparison challenging. Tenapanor, another alternative, also has low systemic absorption, but its metabolite is quantifiable and shows consistent exposure across different populations. Understanding these pharmacokinetic differences is crucial for researchers and clinicians in the development and personalized application of therapies for chronic constipation and related disorders. The choice of agent may be guided by the desired local versus systemic action and the predictability of its pharmacokinetic behavior.
References
- 1. fda.gov [fda.gov]
- 2. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Tenapanor in Healthy Chinese and Caucasian Volunteers: A Randomized, Open-Label, Single-Center, Placebo-Controlled Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Navigating the Disposal of 15-Hydroxy Lubiprostone: A Guide for Laboratory Professionals
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[1][3] It is crucial to determine if a pharmaceutical waste is classified as hazardous or non-hazardous to ensure proper handling and disposal.
Safety and Handling Precautions
Before disposal, it is imperative to handle 15-Hydroxy Lubiprostone with appropriate care. According to available safety data sheets for the parent compound, Lubiprostone, users should avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4] Personal protective equipment (PPE), including gloves, and eye protection, should be utilized.[5] In case of a spill, the material should be absorbed with a liquid-binding material and the area decontaminated.[6]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side-shields or goggles.[7] |
| Hand Protection | Protective gloves.[5] |
| Body Protection | Laboratory coat or impervious clothing.[5] |
Disposal Protocol for this compound
The following protocol is a step-by-step guide for the proper disposal of this compound, synthesized from general pharmaceutical waste disposal guidelines.
Step 1: Waste Classification
First, determine if the this compound waste is classified as hazardous. While specific data for this metabolite is limited, Lubiprostone itself is not typically listed as a hazardous waste. However, it is the generator's responsibility to make this determination. If the waste is mixed with other substances, the mixture's properties will dictate its classification.
Step 2: Segregation
Proper segregation of pharmaceutical waste is critical. Use designated, clearly labeled, and leak-proof containers. Based on general guidelines, non-hazardous pharmaceutical waste is often collected in blue or white containers.
Step 3: Disposal Options
Several disposal options exist for pharmaceutical waste:
-
Drug Take-Back Programs: The most recommended method for disposing of unused or expired medications is through drug take-back programs.[1][8] These programs ensure that pharmaceuticals are disposed of safely and securely.
-
Licensed Waste Hauler: For laboratory settings, contracting with a licensed pharmaceutical waste hauler is a common and compliant practice. These companies are equipped to handle and transport pharmaceutical waste to permitted treatment and disposal facilities.
-
Incineration: Most pharmaceutical waste is ultimately destroyed through incineration at a licensed facility.[2][3] This is a required method for hazardous pharmaceutical waste.[2]
Under no circumstances should this compound be flushed down the drain or disposed of in regular trash unless explicitly permitted by local regulations and after being rendered non-retrievable. The EPA's Subpart P rule specifically prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2] For non-hazardous waste, if no take-back options are available, the FDA recommends mixing the substance with an unappealing material (e.g., dirt, cat litter), placing it in a sealed container, and then in the household trash.[8] However, for a laboratory setting, this is not the preferred method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's environmental health and safety department for specific guidance and local regulations.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Essential Safety and Operational Guide for Handling 15-Hydroxy Lubiprostone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 15-Hydroxy Lubiprostone. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
When handling this compound, a metabolite of Lubiprostone, it is essential to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[1][2] The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[3][4] |
| Body Protection | Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles.[2][3] A face shield should be worn in addition to goggles when there is a risk of splashes or sprays.[3][5] |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be used when handling the powder form of the compound to avoid inhalation of dust particles.[5] |
Safe Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure risk. Operations should be conducted in a controlled environment.
Engineering Controls:
-
Work with this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to ensure adequate ventilation and containment.[1][2]
-
An accessible safety shower and eyewash station must be available in the immediate work area.[2]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If working with the solid form, conduct all weighing operations within a ventilated enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of outer gloves immediately in a designated waste container.[4] Wash hands thoroughly with soap and water after removing all PPE.[2]
Storage and Disposal Plan
Proper storage and disposal are essential for safety and environmental protection.
| Aspect | Procedure |
| Storage | Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials. |
| Spill Management | In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site. |
| Waste Disposal | All disposable PPE (gloves, gowns, etc.) and materials contaminated with this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][6] Do not dispose of this compound down the drain.[2] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
